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  • Product: 1-phenyl-1H-pyrrole-3-carbaldehyde
  • CAS: 120777-22-2

Core Science & Biosynthesis

Foundational

1-phenyl-1H-pyrrole-3-carbaldehyde CAS number 120777-22-2

Comprehensive Technical Guide on 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) Executive Summary As a Senior Application Scientist, I frequently encounter the synthetic and regiochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2)

Executive Summary

As a Senior Application Scientist, I frequently encounter the synthetic and regiochemical challenges associated with functionalizing the pyrrole core. 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) is a highly sought-after intermediate in medicinal chemistry, serving as a critical pharmacophore scaffold for antiplasmodial agents, kinase inhibitors, and broad-spectrum antimicrobials. Unlike its 2-substituted counterpart, the 3-carbaldehyde isomer presents a unique regioselective challenge during synthesis. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality behind its synthesis, and field-proven experimental workflows designed to yield regiopure product.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of CAS 120777-22-2 is critical for downstream purification and assay development. The compound is typically handled as a viscous liquid at room temperature and requires standard precautions against skin and eye irritation.

Table 1: Physicochemical & Safety Profile

PropertyValue
Chemical Name 1-phenyl-1H-pyrrole-3-carbaldehyde
CAS Number 120777-22-2
Molecular Formula C11H9NO
Molecular Weight 171.20 g/mol
InChIKey BLAZTBDCCWAUMD-UHFFFAOYSA-N
Physical Form Liquid (at standard RT)
Storage Temperature Room Temperature (RT)
Hazard Statements H302, H312, H315, H319, H332, H335

Mechanistic Pathways & The Regioselectivity Challenge

The Failure of Direct Formylation

The fundamental challenge in synthesizing 1-phenyl-1H-pyrrole-3-carbaldehyde lies in the inherent electronic properties of the pyrrole ring. Pyrrole undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C2 and C5). This is driven by the stabilization of the Wheland intermediate; attack at the C2 position allows the positive charge to be delocalized across three resonance structures (including the highly stable iminium form), whereas attack at C3 only yields two resonance structures.

Consequently, subjecting 1-phenylpyrrole to standard Vilsmeier-Haack conditions (POCl₃/DMF) predominantly yields 1-phenyl-1H-pyrrole-2-carbaldehyde. While some literature suggests using sterically crowded amides to force C3-formylation[1], these methods often suffer from poor yields and difficult separations.

The Regiopure Strategy: Steric Shielding and Chan-Lam Coupling

To establish a self-validating, high-yield system, we must bypass direct formylation of the N-phenylated core. The optimal strategy is a two-phase approach:

  • Steric Shielding: Formylate a pyrrole protected with a bulky triisopropylsilyl (TIPS) group. The massive steric bulk of the TIPS group physically blocks the C2 and C5 positions, forcing the Vilsmeier reagent to attack the C3 position exclusively.

  • N-Arylation: After deprotection to yield 1H-pyrrole-3-carbaldehyde, we utilize a Chan-Lam cross-coupling with phenylboronic acid to install the N-phenyl group. This ensures 100% regiochemical fidelity for CAS 120777-22-2.

G A 1H-Pyrrole B 1-(TIPS)pyrrole (Steric Shielding) A->B TIPS-Cl, NaH THF, 0°C C 1-(TIPS)pyrrole-3-carbaldehyde (Regioselective Formylation) B->C POCl3, DMF 90°C D 1H-Pyrrole-3-carbaldehyde (Deprotected) C->D TBAF, THF RT E 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) D->E PhB(OH)2, Cu(OAc)2 Pyridine, DCM, Air

Caption: Regioselective synthetic workflow for 1-phenyl-1H-pyrrole-3-carbaldehyde via Chan-Lam coupling.

Experimental Workflows

The following protocols are designed to be self-validating. Causality for each workup step is provided to ensure high-fidelity replication.

Protocol A: Synthesis of 1H-Pyrrole-3-carbaldehyde

Objective: Generate the regiopure C3-aldehyde precursor.

  • Silylation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under nitrogen. Slowly add 1H-pyrrole (1.0 equiv). Stir for 30 minutes until H₂ evolution ceases. Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Vilsmeier-Haack Formylation: In a separate flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to form the Vilsmeier reagent. Stir for 15 minutes. Add the crude 1-(TIPS)pyrrole from Step 1. Heat the mixture to 90 °C for 2 hours.

    • Causality: Heating is required because the steric bulk of the TIPS group severely retards the nucleophilic attack of the pyrrole onto the Vilsmeier intermediate.

  • Hydrolysis & Deprotection: Cool the reaction and quench carefully with saturated aqueous sodium acetate (hydrolyzes the iminium ion to the aldehyde). Extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and stir at room temperature for 1 hour to cleave the N-Si bond.

  • Purification: Wash with water, extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1H-pyrrole-3-carbaldehyde.

Protocol B: Chan-Lam N-Arylation (Yielding CAS 120777-22-2)

Objective: Install the N-phenyl ring under mild, oxidative conditions.

  • Reaction Setup: In a round-bottom flask open to the atmosphere, dissolve 1H-pyrrole-3-carbaldehyde (1.0 equiv) and phenylboronic acid (1.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add anhydrous copper(II) acetate (Cu(OAc)₂, 1.0 equiv) and pyridine (2.0 equiv).

    • Causality: While Chan-Lam can be catalytic, using stoichiometric Cu(OAc)₂ in benchtop setups prevents the reaction from stalling, as the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen can be rate-limiting without specialized aeration. Pyridine acts as a ligand for copper, facilitating the transmetalation of the phenyl group from boron to copper.

  • Monitoring: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (UV detection). The reaction mixture will turn from blue to a deep green/brown as the copper species cycle.

  • Self-Validating Workup: Dilute the mixture with additional DCM and wash twice with a saturated aqueous solution of EDTA (or a 1:1 mixture of saturated NH₄Cl and 10% aqueous NH₃).

    • Causality: This is a critical step. EDTA or ammonia strongly chelates residual copper ions, pulling them into the aqueous phase. Failure to remove copper here will result in severe streaking during column chromatography and degradation of the aldehyde product.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield pure 1-phenyl-1H-pyrrole-3-carbaldehyde.

Applications in Drug Discovery

1-Phenyl-1H-pyrrole-3-carbaldehyde is a privileged scaffold in modern drug discovery. The highly reactive C3-aldehyde is primarily utilized to generate Schiff bases (imines) or hydrazones via condensation with primary amines. These derivatives are uniquely positioned to interact with biological targets:

  • Antiplasmodial Agents: Derivatives of pyrrole-3-carbaldehydes have been synthesized and evaluated as potent inhibitors of Falcipain-2, a critical cysteine protease in Plasmodium falciparum. The pyrrole core provides necessary hydrophobic interactions within the enzyme's binding pocket[2].

  • Broad-Spectrum Antimicrobials: Ligand-based discovery platforms frequently utilize N-arylpyrrole-3-carbaldehydes to synthesize agents with potent antibiofilm and anti-virulence activity against resistant bacterial strains[3].

Pathway N1 1-Phenyl-1H-pyrrole-3-carbaldehyde (Core Scaffold) N2 Schiff Base / Hydrazone Formation (Pharmacophore Generation) N1->N2 Condensation with Primary Amines N3 Target Enzyme Binding (e.g., Falcipain-2) N2->N3 Cellular Uptake & Distribution N4 Inhibition of Protein-Protein Interactions N3->N4 Active Site Blockade N5 Pathogen Clearance / Apoptosis N4->N5 Downstream Phenotypic Effect

Caption: Pharmacological development pathway of 1-phenyl-1H-pyrrole-3-carbaldehyde derivatives.

References

  • Synthesis and Structure-Activity-Relationship Studies of Thiazolidinediones as Antiplasmodial Inhibitors of the Plasmodium falciparum Cysteine Protease Falcipain-2 Source: researchgate.net URL:[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: nih.gov URL:[Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides Source: jst.go.jp URL:[Link]

Sources

Exploratory

chemical properties of 1-phenyl-1H-pyrrole-3-carbaldehyde

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 1-phenyl-1H-pyrrole-3-carbaldehyde is a pivotal hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrrole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, arising from the interplay between the electron-rich pyrrole core, the N-phenyl substituent, and the electron-withdrawing 3-formyl group, dictates a rich and versatile reactivity profile. This guide provides a comprehensive technical overview of its synthesis, spectroscopic signature, and characteristic chemical transformations. By elucidating the principles behind its reactivity, this document serves as a resource for chemists aiming to leverage this scaffold in the design and synthesis of novel functional molecules, pharmaceutical intermediates, and complex molecular architectures.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrrole.[1][2] This reaction introduces a formyl (-CHO) group onto an activated aromatic ring using a Vilsmeier reagent, which is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[1][3]

The Vilsmeier-Haack Reaction: Causality and Control

The choice of the Vilsmeier-Haack reaction is dictated by the electronic nature of the pyrrole ring. The nitrogen lone pair delocalization makes the pyrrole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution.[4] The Vilsmeier reagent, an iminium salt, is a moderately strong electrophile, ideal for reacting with such activated systems without causing polymerization or degradation, which can occur with harsher electrophiles.[1]

Regioselectivity: The formylation of N-substituted pyrroles can yield both 2- and 3-substituted products. For 1-phenylpyrrole, electrophilic attack generally favors the C2 position due to greater stabilization of the cationic intermediate.[5][6] However, the reaction conditions can be tuned to favor the formation of the C3 isomer. The use of sterically crowded amides in the Vilsmeier-Haack reaction has been shown to direct formylation to the less hindered C3 position, providing a direct and efficient route to 1-phenyl-1H-pyrrole-3-carbaldehyde.[7]

Mechanistic Pathway

The reaction proceeds through a two-stage mechanism: formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the pyrrole ring.

Vilsmeier_Haack cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution on N-Phenylpyrrole DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier - Cl₂PO₂⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) N_Phenylpyrrole 1-Phenyl-1H-pyrrole N_Phenylpyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Final_Product 1-Phenyl-1H-pyrrole-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from established methods for the formylation of N-substituted pyrroles.[6][8]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the crystalline Vilsmeier reagent may form.[8]

  • Substrate Addition: Dissolve 1-phenyl-1H-pyrrole (0.01 mol) in a minimal amount of DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65 °C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.[8]

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Hydrolysis and Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-phenyl-1H-pyrrole-3-carbaldehyde.

Spectroscopic and Physical Properties

The structural identity and purity of 1-phenyl-1H-pyrrole-3-carbaldehyde are unequivocally confirmed by a combination of spectroscopic techniques. The data presented below are representative values derived from literature for closely related analogues and the parent compound.[9][10]

PropertyData
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Liquid or low-melting solid
CAS Number 120777-22-2
Storage Store under an inert atmosphere at 2-8 °C

Table 1: Physical and Chemical Properties.

SpectroscopyCharacteristic Peaks / Shifts (δ in ppm)
¹H NMR ~9.7 (s, 1H, -CHO), ~7.6-7.2 (m, 5H, Phenyl-H), ~7.5 (t, 1H, Pyrrole H2), ~6.9 (t, 1H, Pyrrole H5), ~6.7 (t, 1H, Pyrrole H4)
¹³C NMR ~186.0 (C=O), ~138.0 (Phenyl C1), ~132.0 (Pyrrole C2), ~129.5 (Phenyl C3/C5), ~127.0 (Phenyl C4), ~125.5 (Pyrrole C3), ~125.0 (Phenyl C2/C6), ~122.0 (Pyrrole C5), ~110.0 (Pyrrole C4)
IR (KBr) ~1660-1680 cm⁻¹ (C=O stretch, strong), ~2820, 2720 cm⁻¹ (Aldehydic C-H stretch), ~1595, 1495 cm⁻¹ (Aromatic C=C stretch), ~1350 cm⁻¹ (C-N stretch)
MS (EI) m/z (%): 171 (M⁺), 170 (M-H)⁺, 142 (M-CHO)⁺, 77 (C₆H₅)⁺

Table 2: Spectroscopic Data Summary. (Note: NMR shifts are approximate and can vary based on solvent and concentration).[9][10][11][12]

Chemical Reactivity and Synthetic Potential

The reactivity of 1-phenyl-1H-pyrrole-3-carbaldehyde is dominated by the aldehyde functional group, while the electronic character of the pyrrole ring is modulated by both the N-phenyl and 3-formyl substituents. Both groups are electron-withdrawing, which deactivates the pyrrole ring toward further electrophilic substitution compared to unsubstituted N-phenylpyrrole.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a wide range of chemical transformations.[13]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 1-phenyl-1H-pyrrole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).[13] This carboxylic acid derivative is a valuable precursor for amides and esters.

  • Reduction: Selective reduction to 1-phenyl-1H-pyrrol-3-yl)methanol is achieved using mild reducing agents such as sodium borohydride (NaBH₄).[13]

  • Condensation Reactions: The electrophilic carbonyl carbon readily undergoes condensation with various nucleophiles.

    • With Amines: Forms Schiff bases (imines), which are important intermediates and can possess biological activity.

    • With Active Methylene Compounds (e.g., Knoevenagel, Wittig): Reaction with compounds like malononitrile or Wittig reagents allows for carbon-carbon bond formation and the extension of the conjugated system, a common strategy in the synthesis of dyes and functional materials.

Reactivity cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation Start 1-phenyl-1H-pyrrole-3-carbaldehyde Oxidation 1-phenyl-1H-pyrrole- 3-carboxylic acid Start->Oxidation [O] (e.g., Ag₂O) Reduction (1-phenyl-1H-pyrrol-3-yl)methanol Start->Reduction [H] (e.g., NaBH₄) Imine Schiff Base (Imine) Start->Imine + R-NH₂ Alkene Alkene Derivative Start->Alkene Wittig / Knoevenagel

Caption: Key reactivity pathways of the aldehyde group.

Applications in Research and Development

The 1-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15][16] 1-phenyl-1H-pyrrole-3-carbaldehyde serves as a key intermediate for accessing libraries of such compounds.

  • Drug Discovery: It is used as a starting material for synthesizing analogues of known drugs or novel chemical entities for high-throughput screening.[14] The aldehyde provides a reactive site for diversification, allowing chemists to systematically modify the structure to optimize for potency and selectivity against biological targets.[16]

  • Materials Science: The ability to undergo condensation reactions makes it a useful monomer or precursor for the synthesis of conjugated polymers and organic dyes with interesting photophysical properties.

Conclusion

1-phenyl-1H-pyrrole-3-carbaldehyde is a compound of significant synthetic utility. Its preparation via the Vilsmeier-Haack reaction is well-established, and its rich reactivity profile, centered on the versatile aldehyde group, provides a gateway to a vast chemical space. For researchers in drug development and materials science, a thorough understanding of the chemical properties outlined in this guide is essential for harnessing the full potential of this valuable heterocyclic building block.

References

  • Hodge, M. B., & Rickards, R. W. (1965). The Chemistry of Pyrroles. Canadian Journal of Chemistry, 43(11), 3173-3180.
  • Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Publishing. Retrieved from [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(52), 29671–29679. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Jasinski, Z. M. A., & Shakoor, M. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press. (Sourced via Scribd document on Vilsmeier-Haack Formylation of Pyrroles). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

  • Anderson, R. C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650. (Referenced via a general spectroscopy chapter).
  • ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Retrieved from [Link]

  • MDPI. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Shetty, P., et al. (2012). Synthesis, characterization and antimicrobial activity of some new 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

Sources

Foundational

Solubility Guide: 1-Phenyl-1H-pyrrole-3-carbaldehyde in DMSO vs. Water

Executive Summary 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) exhibits a stark solubility contrast characteristic of lipophilic N-substituted pyrroles. DMSO (Dimethyl Sulfoxide): High Solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) exhibits a stark solubility contrast characteristic of lipophilic N-substituted pyrroles.

  • DMSO (Dimethyl Sulfoxide): High Solubility. It is the preferred solvent for preparing stock solutions (typically 10–100 mM). The aprotic, polar nature of DMSO effectively solvates the aromatic system while accommodating the aldehyde dipole.

  • Water: Insoluble. The compound is hydrophobic. The N-phenyl substitution eliminates the pyrrole ring's potential for hydrogen bond donation, and the single aldehyde group is insufficient to solubilize the bulky hydrophobic core (phenyl + pyrrole) in an aqueous environment.

Operational Verdict: Always prepare stock solutions in DMSO. For biological assays, dilute the DMSO stock into the aqueous medium slowly, ensuring the final DMSO concentration remains below the toxicity threshold (typically <0.1% to 1% v/v) to prevent compound precipitation ("crashing out").

Physicochemical Profile & Solubility Mechanism[1][2]

To understand why this compound behaves as it does, we must analyze the competition between its hydrophobic framework and its polar functional group.

Structural Analysis

The molecule consists of three distinct regions:

  • Pyrrole Core: An aromatic 5-membered heterocycle.

  • N-Phenyl Group: A hydrophobic benzene ring attached to the pyrrole nitrogen. Crucially, this substitution removes the N-H proton, eliminating the molecule's ability to act as a hydrogen bond donor.

  • C3-Aldehyde Group: A polar carbonyl moiety that can act as a hydrogen bond acceptor.

Solubility Drivers (The "Why")
FeatureInteraction with DMSOInteraction with Water
Dipole Moment Favorable. DMSO is highly polar (dielectric constant ~47) and stabilizes the aldehyde dipole via dipole-dipole interactions.Weak. While water is polar, the hydrophobic effect dominates. The energy cost to create a cavity in the water network for the phenyl-pyrrole core is too high.
Pi-System Favorable. DMSO interacts well with aromatic systems (dispersion forces and induced dipoles).Unfavorable. The hydrophobic phenyl and pyrrole rings disrupt the hydrogen-bonding network of water (entropic penalty).
H-Bonding N/A. DMSO is an H-bond acceptor, but the solute has no donors.Insufficient. The aldehyde oxygen can accept H-bonds from water, but this single point of interaction cannot overcome the lipophilicity of the C11 carbon skeleton.
Interaction Diagram

The following diagram illustrates the molecular interactions driving solubility in DMSO versus the exclusion forces in water.

SolubilityMechanism cluster_DMSO Solvent: DMSO (Compatible) cluster_Water Solvent: Water (Incompatible) Compound 1-Phenyl-1H-pyrrole-3-carbaldehyde DMSO_Dipole Dipole-Dipole Interaction (Stabilizes Aldehyde) Compound->DMSO_Dipole Strong Interaction DMSO_Dispersion Pi-System Solvation (Stabilizes Aromatic Core) Compound->DMSO_Dispersion Soluble Water_Hbond H-Bond Acceptance (Aldehyde Oxygen only) Compound->Water_Hbond Weak Interaction Water_Hydrophobic Hydrophobic Effect (Phenyl/Pyrrole Repulsion) Compound->Water_Hydrophobic Insoluble (Precipitation)

Caption: Mechanistic breakdown of solubility. DMSO stabilizes both the polar and aromatic regions, while water rejects the hydrophobic core.

Experimental Protocols

Handling the Compound[1][3][4]
  • Physical State: 1-Phenyl-1H-pyrrole-3-carbaldehyde is typically a viscous liquid or low-melting solid at room temperature [1].

  • Weighing: If liquid, use a positive displacement pipette or weigh by difference into a tared vial to ensure accuracy. Viscous oils can stick to standard pipette tips.

Preparation of Stock Solution (100 mM in DMSO)

This protocol yields a robust stock solution suitable for long-term storage at -20°C.

  • Calculate Mass:

    • Molecular Weight (MW) = 171.20 g/mol .

    • Target Concentration = 100 mM (0.1 M).

    • Target Volume = 1 mL.

    • Mass required =

      
      .
      
  • Weighing: Weigh ~17.1 mg of the compound into a chemically resistant glass vial (amber glass recommended to protect the aldehyde from photodegradation). Record the exact mass.

  • Solvation: Add the calculated volume of high-purity DMSO (anhydrous grade preferred, e.g., ≥99.9%).

    • Calculation: Volume (mL) = Mass (mg) / 17.12.

  • Mixing: Vortex for 30 seconds. The compound should dissolve rapidly, forming a clear, slightly yellow/brown solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Aqueous Dilution Workflow (Avoiding "Crash Out")

When introducing the hydrophobic stock into an aqueous buffer (e.g., PBS or cell culture media), rapid precipitation is a risk.

The "Intermediate Dilution" Method: Do not add 100 mM stock directly to water. Use a serial dilution step.

  • Step A (Intermediate): Dilute 100 mM stock 1:10 in DMSO to create a 10 mM working solution .

  • Step B (Final): Dilute the 10 mM working solution into the aqueous buffer while vortexing the buffer .

    • Example: To achieve 100 µM final concentration: Add 10 µL of 10 mM working solution to 990 µL of rapidly stirring buffer.

    • Result: Final DMSO concentration is 1%.

DilutionProtocol Stock Stock Solution (100 mM in DMSO) Intermediate Working Solution (10 mM in DMSO) Stock->Intermediate 1:10 Dilution (in DMSO) Final Final Assay Solution (100 µM, 1% DMSO) Intermediate->Final Slow Addition (while vortexing) Buffer Aqueous Buffer (PBS / Media) Buffer->Final 99% Volume

Caption: Step-wise dilution strategy to minimize precipitation risk. Keeping the intermediate step in DMSO allows for more precise pipetting of small volumes.

Troubleshooting & FAQ

Visualizing Precipitation
  • Symptom: The solution turns cloudy or "milky" immediately upon adding the DMSO stock to water.

  • Cause: The local concentration of the compound exceeded its solubility limit before it could disperse.

  • Fix:

    • Increase the vortex speed of the aqueous buffer during addition.

    • Warm the aqueous buffer to 37°C before addition.

    • Reduce the final concentration. If 100 µM precipitates, try 50 µM or 10 µM.

DMSO Tolerance in Biology
  • Cell Culture: Most mammalian cells tolerate up to 0.5% v/v DMSO. Ensure your vehicle control contains the exact same percentage of DMSO.

  • Enzymatic Assays: Some enzymes are sensitive to DMSO. Run a "DMSO-only" control to baseline enzyme activity.

Stability
  • Aldehyde Reactivity: The C3-aldehyde is reactive. Avoid buffers containing primary amines (like Tris) if the experiment allows, as Schiff base formation can occur over long incubation times [2]. Phosphate buffers (PBS) are safer.

  • Oxidation: Aldehydes can oxidize to carboxylic acids. Keep the DMSO stock sealed and under inert gas (Nitrogen/Argon) if possible.

References

  • PubChem. 1-Phenyl-1H-pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

Exploratory

A Technical Guide to the Isomeric World of 1-Phenylpyrrole-carbaldehydes: A Comparative Analysis of the 2- and 3-Carbaldehyde Derivatives

For researchers, scientists, and professionals in the field of drug development, a nuanced understanding of isomeric differences is paramount to innovation. This technical guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development, a nuanced understanding of isomeric differences is paramount to innovation. This technical guide provides an in-depth comparative analysis of 1-phenylpyrrole-2-carbaldehyde and 1-phenylpyrrole-3-carbaldehyde, two isomers with distinct chemical personalities that influence their synthesis, reactivity, and potential as pharmaceutical building blocks. This document moves beyond a simple recitation of facts to explore the underlying principles that govern the behavior of these valuable scaffolds.

Structural and Electronic Landscape: The Foundation of Divergent Properties

The fundamental difference between 1-phenylpyrrole-2-carbaldehyde and its 3-carbaldehyde isomer lies in the position of the formyl group on the pyrrole ring. This seemingly minor positional variance instigates a cascade of electronic and steric dissimilarities that dictate their chemical behavior.

The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen's lone pair of electrons. The N-phenyl substituent further modulates this electron density. In the case of the 2-carbaldehyde , the electron-withdrawing formyl group is directly adjacent to the nitrogen-bearing carbon, leading to a more pronounced electronic interplay. This proximity influences the electrophilicity of the carbonyl carbon and the overall reactivity of the pyrrole ring.

Conversely, in the 3-carbaldehyde , the formyl group is situated at a position with a different electronic environment. This separation from the N-phenyl group results in a distinct pattern of electron distribution, which in turn affects its reactivity profile.

A Tale of Two Syntheses: Navigating the Path to Positional Purity

The synthesis of these isomers requires distinct strategies, a direct consequence of the inherent reactivity of the 1-phenylpyrrole core.

The Predominance of the 2-Isomer: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds, including 1-phenylpyrrole.[1][2] This reaction, employing a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), overwhelmingly favors the formation of 1-phenylpyrrole-2-carbaldehyde .[3][4]

The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[3] The α-position (C2 and C5) of the pyrrole ring is electronically more activated towards electrophilic substitution.[1] While the N-phenyl group can exert some steric hindrance, the electrophilic attack of the Vilsmeier reagent preferentially occurs at the less hindered C2 position over the C5 position (which is also an α-position). The formation of the 3-isomer is typically a minor byproduct, if observed at all.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrrole

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Allow the mixture to stir for 15-30 minutes at 0°C.

  • Dissolve 1-phenylpyrrole in a suitable solvent such as dichloromethane (DCM).

  • Add the 1-phenylpyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 15-30 minutes.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.

  • Reflux the mixture for an additional 15 minutes.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenylpyrrole-2-carbaldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Phenylpyrrole 1-Phenylpyrrole Intermediate Iminium Salt Intermediate Phenylpyrrole->Intermediate + Vilsmeier Reagent Product 1-Phenylpyrrole-2-carbaldehyde Intermediate->Product Hydrolysis

Accessing the Elusive 3-Isomer: Alternative Synthetic Routes

Obtaining the 1-phenylpyrrole-3-carbaldehyde in good yield requires a more nuanced approach, as direct formylation is not regioselective for the 3-position.

A reliable method for the synthesis of N-substituted pyrroles, including those with substitution at the 3-position, is the Clauson-Kaas reaction.[5][6] This reaction involves the condensation of a primary amine (in this case, aniline) with 2,5-dimethoxytetrahydrofuran-3-carbaldehyde. While effective, the synthesis of the substituted furan starting material can be a limiting factor.

An elegant and efficient method to access the 3-isomer is through the acid-catalyzed rearrangement of the readily available 2-isomer. Treatment of 1-phenylpyrrole-2-carbaldehyde with a strong acid, such as triflic acid, can induce a rearrangement to yield the thermodynamically more stable 3-isomer. This method provides a convenient route to the less accessible isomer from a common starting material.

Spectroscopic Fingerprints: A Comparative Overview

The distinct structural arrangements of the two isomers give rise to unique spectroscopic signatures, which are crucial for their identification and characterization.

Property 1-Phenylpyrrole-2-carbaldehyde 1-Phenylpyrrole-3-carbaldehyde
Molecular Formula C₁₁H₉NOC₁₁H₉NO
Molecular Weight 171.19 g/mol [7]171.19 g/mol
Appearance SolidData not readily available

Table 1. Physical and Chemical Properties.

Spectroscopic Data 1-Phenylpyrrole-2-carbaldehyde 1-Phenylpyrrole-3-carbaldehyde
¹H NMR (CDCl₃, δ ppm) Aldehyde proton (CHO) typically downfield (~9.5-9.7 ppm). Pyrrole protons show distinct coupling patterns. Phenyl protons in the aromatic region.Aldehyde proton (CHO) also downfield, with a chemical shift potentially differing slightly from the 2-isomer. Pyrrole and phenyl protons will exhibit a different set of chemical shifts and coupling constants due to the altered substitution pattern.
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (C=O) signal is prominent (~177-180 ppm). Signals for the pyrrole and phenyl carbons will be characteristic of the 2-substituted pattern.Carbonyl carbon (C=O) signal in a similar region to the 2-isomer. The chemical shifts of the pyrrole carbons will be the most telling difference, reflecting the change in the substituent's position.
IR (cm⁻¹) Strong C=O stretching vibration for the aldehyde (~1645-1678 cm⁻¹).[8] Aromatic C-H and C=C stretching bands.Strong C=O stretching vibration, likely in a similar region to the 2-isomer. Other characteristic aromatic stretching bands will be present.
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at 171. Characteristic fragmentation pattern involving the loss of the formyl group (CHO) and other fragments.[9]Molecular ion peak (M⁺) at 171. The fragmentation pattern may differ from the 2-isomer due to the different position of the formyl group, potentially leading to different stable fragment ions.

Table 2. Comparative Spectroscopic Data.

Reactivity and Synthetic Utility: A Tale of Two Aldehydes

The differential placement of the formyl group significantly impacts the reactivity of both the aldehyde and the pyrrole ring, opening up divergent pathways for further synthetic transformations.

The aldehyde group in both isomers can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and other derivatives. However, the electronic environment surrounding the aldehyde in the 2-position, being in closer proximity to the electron-donating nitrogen and the N-phenyl ring, can influence the rate and outcome of these reactions compared to the 3-isomer.

The reactivity of the pyrrole ring itself is also altered. The presence of an electron-withdrawing group at the 2-position deactivates the ring towards further electrophilic substitution, whereas the 3-substituted isomer may exhibit different regioselectivity in subsequent reactions.

Reactivity cluster_isomer2 1-Phenylpyrrole-2-carbaldehyde cluster_isomer3 1-Phenylpyrrole-3-carbaldehyde Isomer2 2-CHO Oxidation2 Oxidation Isomer2->Oxidation2 Reduction2 Reduction Isomer2->Reduction2 Condensation2 Condensation Isomer2->Condensation2 Isomer3 3-CHO Isomer2->Isomer3 Acid-catalyzed Rearrangement Oxidation3 Oxidation Isomer3->Oxidation3 Reduction3 Reduction Isomer3->Reduction3 Condensation3 Condensation Isomer3->Condensation3

The Isomeric Imperative in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[10][11][12] The specific substitution pattern on the pyrrole ring is often critical for biological activity, and the choice between a 2- or 3-carbaldehyde precursor can be a pivotal decision in a drug discovery program.

1-Phenylpyrrole-2-carbaldehyde and its derivatives have been investigated for a range of therapeutic applications, including as intermediates in the synthesis of compounds with potential anticancer and antimicrobial properties.[13][14] For instance, certain 2-acylpyrrole compounds have shown notable biological activities.[15]

1-Phenylpyrrole-3-carbaldehyde and its analogs also serve as valuable building blocks in medicinal chemistry. The 3-carboxamide functionality, for example, has been explored in the development of 5-HT6 receptor inverse agonists with potential for treating cognitive disorders.[16] The synthesis of various substituted pyrrole-3-carbaldehydes has been a key step in creating libraries of compounds for screening against various therapeutic targets.[17]

The differential orientation of the carbaldehyde group can lead to distinct structure-activity relationships (SAR). The ability of the functional group to act as a hydrogen bond donor or acceptor, and its spatial relationship to other parts of the molecule, will dictate how the molecule interacts with its biological target. Therefore, the selective synthesis of either the 2- or 3-carbaldehyde isomer is a crucial tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound.

Conclusion: A Dichotomy of Design and Discovery

For the researcher, scientist, and drug development professional, a thorough appreciation of these differences is not merely an academic exercise. It is the foundation upon which rational drug design and the discovery of novel therapeutics are built. The choice of isomer is a critical design element that can profoundly impact the biological activity and ultimate success of a therapeutic candidate.

References

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
  • Todorova, N., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), xxxx.
  • Wikipedia contributors. (2023, December 28). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 29, 2024, from [Link]

  • Ilyin, P. V., Pankova, A. S., & Kuznetsov, M. A. (2007). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synthesis, 2007(15), 2353-2356.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Kumaraswamy, G., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 32(3), 481-488.
  • Figueira, C. A., et al. (2017). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 19(34), 5146-5158.
  • Figueira, C. A., et al. (2017). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Request PDF.
  • BenchChem. (2025). Comparative study of the biological activity of different substituted pyrroles. Technical Document.
  • Formaggio, F., et al. (2025). The Formylation of N,N-Dimethylcorroles. ACS Omega, 10(40), 47129-47140.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde.
  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
  • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. PDF.
  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Request PDF.
  • Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
  • Sonnet, P. E. (2000). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron, 56(18), 2879-2882.
  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • BenchChem. (2025). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. Technical Document.
  • Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-phenyl-. NIST Chemistry WebBook.
  • PubMed. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
  • ResearchGate. (2019, February). Examples of biologically active 2-acylpyrrole compounds. Figure.
  • ACS Publications. (2013, January 24). Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols. The Journal of Organic Chemistry.
  • RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Retrieved from [Link]

  • ACS Publications. (2021, March 11). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. PubMed Central.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2. Technical Document.
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  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. ASRJETS.
  • BenchChem. (2025).
  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules.
  • Organic Chemistry Portal. (2018).
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  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook.
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Foundational

1-phenyl-1H-pyrrole-3-carboxaldehyde safety data sheet (SDS)

The following technical guide is structured as an advanced Safety Data Sheet (SDS) integrated with a process chemistry whitepaper. It is designed for researchers requiring not just compliance data, but operational intell...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced Safety Data Sheet (SDS) integrated with a process chemistry whitepaper. It is designed for researchers requiring not just compliance data, but operational intelligence on the synthesis, handling, and application of 1-phenyl-1H-pyrrole-3-carboxaldehyde .

Document Type: Enhanced Safety & Technical Monograph CAS Registry Number: 120777-22-2 Version: 2.0 (Expert Review)

Part 1: Executive Summary & Chemical Identity

1-Phenyl-1H-pyrrole-3-carboxaldehyde is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of bioactive scaffolds (e.g., COX-2 inhibitors, antiviral agents). Unlike its 2-isomer counterpart, the 3-carboxaldehyde variant offers unique vector positioning for substituents, making it critical for Structure-Activity Relationship (SAR) studies where steric clash at the


-position must be avoided.
Chemical Characterization
PropertySpecification
IUPAC Name 1-phenylpyrrole-3-carbaldehyde
Molecular Formula

Molecular Weight 171.19 g/mol
SMILES O=CC1=CN(C2=CC=CC=C2)C=C1
Appearance Pale yellow to amber oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water

Part 2: Hazard Identification & Risk Assessment (GHS)

As a Senior Application Scientist, it is crucial to understand that while this compound is classified under standard organic irritants, its aldehyde functionality presents specific biochemical risks (protein cross-linking) that dictate the safety protocols.

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]Metabolic conversion to pyrrole-3-carboxylic acid; potential hepatic load.[2]
Skin Irritation 2H315: Causes skin irritation.[1]Aldehyde reactivity with keratin/dermal proteins (Schiff base formation).
Eye Irritation 2AH319: Causes serious eye irritation.Direct lachrymatory effect; mucosal inflammation.
STOT - SE 3H335: May cause respiratory irritation.[1]Inhalation of vapors/mists irritates bronchial lining.
Precautionary Framework
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (chemical splash goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Synthesis & Operational Protocols

The Regioselectivity Challenge

Direct formylation (Vilsmeier-Haack) of 1-phenylpyrrole predominantly yields the 2-carboxaldehyde isomer due to the electronic activation of the


-position. Isolating the 3-isomer from this mixture is low-yielding and chromatographically difficult.

Recommended Protocol: To ensure high regiochemical fidelity, the Ullmann-type N-arylation of the pre-functionalized 3-formylpyrrole is the superior route. This method guarantees the aldehyde remains at the 3-position.

Recommended Synthesis Workflow (N-Arylation)

Reaction: Coupling of 1H-pyrrole-3-carboxaldehyde with Iodobenzene.

  • Reagents:

    • Substrate: 1H-pyrrole-3-carboxaldehyde (1.0 equiv)

    • Coupling Partner: Iodobenzene (1.2 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene or Dioxane (Anhydrous)

  • Step-by-Step Methodology:

    • Step 1 (Inerting): Charge a flame-dried Schlenk tube with CuI,

      
      , and 1H-pyrrole-3-carboxaldehyde. Evacuate and backfill with Argon (3x).
      
    • Step 2 (Addition): Add Iodobenzene, Ligand, and Solvent via syringe under Argon flow.

    • Step 3 (Heating): Seal the vessel and heat to 110°C for 24 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the polar NH-pyrrole.

    • Step 4 (Workup): Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts.

    • Step 5 (Purification): Concentrate filtrate and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Visualization

The following diagram illustrates the logical flow of the synthesis and safety checkpoints.

SynthesisWorkflow Start Start: 1H-pyrrole-3-carboxaldehyde Reagents Add: Ph-I, CuI, Ligand, Base (Under Argon) Start->Reagents Schlenk Technique Heat Heat: 110°C, 24h (Closed System) Reagents->Heat N-Arylation Check QC: TLC/LCMS Target: 1-Phenyl Isomer Heat->Check Monitor Conversion Check->Heat Incomplete Workup Workup: Celite Filtration & Concentration Check->Workup If Complete Product Final: 1-phenyl-1H-pyrrole- 3-carboxaldehyde Workup->Product Column Chromatography

Caption: Figure 1. Copper-catalyzed N-arylation workflow ensuring exclusive 3-position regioselectivity.

Part 4: Safe Handling & Storage

Stability Profile

Aldehydes attached to electron-rich pyrrole rings are susceptible to autoxidation to the corresponding carboxylic acid (1-phenyl-1H-pyrrole-3-carboxylic acid) upon exposure to air.

  • Storage Condition: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Engineering Controls
  • Ventilation: All operations involving heating or transfer must be conducted in a certified chemical fume hood.

  • Glove Selection:

    • Standard Use: Nitrile rubber (0.11 mm) – Breakthrough time > 480 min.

    • Spill Cleanup: Laminate film (Silver Shield) recommended due to the aromatic solvent affinity of the compound.

Part 5: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with isotonic saline or water for 15 minutes. The aldehyde group is a lachrymator; do not rub eyes. Seek ophthalmic evaluation.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Lipophilic nature requires thorough emulsification to remove.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.

Fire-Fighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1] Do not use high-volume water jets (may spread the burning organic liquid).
    
  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ).

Part 6: Applications in Drug Discovery

This compound serves as a "privileged scaffold" modification. The 1-phenyl ring provides a hydrophobic anchor, while the 3-aldehyde serves as a reactive handle for:

  • Reductive Amination: Generating amine-based ligands for GPCR targets.

  • Knoevenagel Condensation: Creating acrylonitrile derivatives often found in kinase inhibitors.

  • HWE Reaction: Extension to cinnamic-type analogs for anti-inflammatory screening.

Logical Relationship in SAR

Replacing a 2-substituted pyrrole with a 3-substituted isomer alters the vector of the substituent by approximately 72°, potentially accessing different binding pockets in the target protein.

SAR_Logic Core 1-Phenyl-1H-pyrrole-3-CHO Deriv1 Reductive Amination (Amine Ligands) Core->Deriv1 Deriv2 Knoevenagel (Michael Acceptors) Core->Deriv2 Target1 GPCR Binding Deriv1->Target1 Target2 Cysteine Targeting (Kinase Inhibitors) Deriv2->Target2

Caption: Figure 2. Divergent synthesis pathways from the aldehyde core to bioactive targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120777-22-2. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] (Discusses regioselectivity issues in pyrrole formylation).

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001).A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729.

Sources

Exploratory

Biological Activity and Therapeutic Potential of N-phenylpyrrole-3-carboxaldehyde Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer both synthetic tractability and profound pharmacological versatility. 1-phenyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer both synthetic tractability and profound pharmacological versatility. 1-phenyl-1H-pyrrole-3-carboxaldehyde (CAS: 120777-22-2) is one such privileged building block[1]. The unique electronic topology of the electron-rich pyrrole ring, stabilized by the lipophilic N-phenyl group, combined with the electrophilic 3-carboxaldehyde moiety, makes it an ideal precursor for developing highly targeted therapeutics. This whitepaper dissects the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating experimental workflows for synthesizing and evaluating its biologically active derivatives.

Chemical Anatomy and Mechanistic Rationale

The pharmacological success of N-phenylpyrrole-3-carboxaldehyde derivatives stems from a deliberate structural design:

  • The N-Phenyl Moiety: Provides critical lipophilicity required for traversing lipid bilayers and anchoring into hydrophobic receptor pockets (e.g., the transmembrane domain of G-protein coupled receptors)[2].

  • The Pyrrole Core: Acts as a bioisostere for other aromatic systems (like biphenyls or indoles) but offers distinct hydrogen-bonding capabilities and a unique dipole moment that modulates target affinity[3].

  • The 3-Carboxaldehyde Group: Serves as the synthetic lynchpin. Because the aldehyde is located at the 3-position rather than the more sterically hindered 2-position, it readily undergoes unhindered nucleophilic attack (e.g., Schiff base formation, Knoevenagel condensations) to form complex heterocycles like benzimidazoles and acylhydrazones without disrupting the aromaticity of the core[4].

Key Biological Activities & Target Pathways

Cardiovascular Therapeutics: AT1 Receptor Antagonism

One of the most significant applications of this scaffold is in the development of non-peptide Angiotensin II (Ang II) receptor blockers (ARBs). By condensing the 3-carboxaldehyde with o-phenylenediamine derivatives, researchers have synthesized 2-alkylbenzimidazoles bearing an N-phenylpyrrole moiety[5]. Causality: The N-phenylpyrrole group effectively replaces the traditional biphenyl tetrazole system found in drugs like Losartan. The rigid benzimidazole core acts as a hydrogen bond acceptor, while the N-phenylpyrrole extends into the hydrophobic sub-pocket of the AT1 receptor, competitively displacing Ang II and preventing downstream vasoconstriction[6].

Antiviral Efficacy: HIV-1 gp41 Fusion Inhibition

N-carboxyphenylpyrrole derivatives have emerged as potent inhibitors of HIV-1 entry[7]. Causality: Viral fusion requires the formation of a six-helix bundle (6-HB) by the gp41 envelope glycoprotein. The strategically positioned carboxyl groups on the N-phenyl ring, combined with the pyrrole core, create a precise electrostatic and steric profile that binds to the hydrophobic pocket of gp41, disrupting 6-HB formation and halting viral replication[7].

Antimicrobial and Anti-inflammatory Action

Derivatization of the 3-carboxaldehyde into acylhydrazones or triazole hybrids unlocks potent antimicrobial and anti-inflammatory properties[8],[9]. For instance, pyrrole-3-carboxaldehyde acylhydrazones have shown minimum inhibitory concentrations (MIC) as low as 3.91 μg/mL against Streptococcus pneumoniae[8]. Furthermore, benzimidazole hybrids synthesized from this scaffold exhibit selective cyclooxygenase-2 (COX-2) inhibition, reducing inflammation without the gastrointestinal toxicity associated with COX-1 blockade[10].

Quantitative Data & Structure-Activity Relationship (SAR)

To facilitate lead optimization, the following table synthesizes the quantitative biological data of key N-phenylpyrrole-3-carboxaldehyde derivatives across multiple therapeutic areas.

Derivative ScaffoldTarget / MechanismKey Biological ActivityRef
2-Alkylbenzimidazole-N-phenylpyrrole AT1 Receptor (Competitive Antagonist)Antihypertensive (IC50 ~ 0.13 - 0.42 nM binding affinity)[5],[6]
N-Carboxyphenylpyrrole HIV-1 gp41 (Inhibits 6-HB formation)Antiviral (EC50 = 0.69 μM against p24 production)[7]
Pyrrole-3-carboxaldehyde acylhydrazone Bacterial Cell Wall / UnknownAntibacterial (MIC = 3.91 μg/mL against S. pneumoniae)[8]
Benzimidazole-1,2,3-triazole hybrids EGFR / Cellular ProliferationAnticancer (IC50 = 3.23 μM against MCF-7 cells)[9]

Systems Visualization

The following diagrams map the synthetic logic and pharmacological mechanisms governing these derivatives.

SyntheticWorkflow Aldehyde 1-phenyl-1H-pyrrole- 3-carboxaldehyde Condensation Schiff Base Formation (EtOH, RT) Aldehyde->Condensation Diamine o-Phenylenediamine Derivatives Diamine->Condensation Intermediate Imine Intermediate Condensation->Intermediate Oxidation Oxidative Cyclization (Organocatalyst, O2) Intermediate->Oxidation Product Benzimidazole-N-phenylpyrrole Hybrid (API) Oxidation->Product Validation QC: LC-MS & NMR [Self-Validation] Product->Validation

Fig 1: Synthetic workflow for N-phenylpyrrole-benzimidazole hybrids with built-in QC validation.

SignalingPathway AngII Angiotensin II (Native Ligand) AT1R AT1 Receptor (Transmembrane) AngII->AT1R Binds (Agonist) Drug N-phenylpyrrole Derivative (Antagonist) Drug->AT1R Competitive Blockade Gq Gq Protein Activation AT1R->Gq Ca2 Intracellular Ca2+ Release Gq->Ca2 Vasoconstriction Vasoconstriction & Hypertension Ca2->Vasoconstriction

Fig 2: Mechanism of action for N-phenylpyrrole derivatives as AT1 receptor antagonists.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control (QC) checkpoint to prevent the propagation of errors.

Protocol A: Green Synthesis of 2-(1-phenyl-1H-pyrrol-3-yl)-1H-benzimidazole

This protocol utilizes an oxidative condensation strategy, leveraging an organocatalyst (e.g., mandelic acid) in an aqueous/ethanolic medium to drive the reaction[11],[12].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 1-phenyl-1H-pyrrole-3-carboxaldehyde and 1.0 mmol of o-phenylenediamine in 5 mL of a 1:1 Ethanol/Water mixture.

  • Catalysis & Condensation: Add 10 mol% of mandelic acid (organocatalyst). Stir at room temperature for 30 minutes to form the Schiff base intermediate.

    • Causality: Mandelic acid acts as a mild proton donor, activating the aldehyde carbonyl for nucleophilic attack by the amine without degrading the acid-sensitive pyrrole ring[11].

  • Oxidative Cyclization: Introduce an O2 atmosphere (via balloon) and elevate the temperature to 80°C for 2-4 hours.

    • Causality: The oxidative environment is strictly required to remove two protons from the intermediate imidazoline, restoring full aromaticity to the newly formed benzimidazole ring[12].

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Perform TLC (Hexane:EtOAc 7:3) under UV 254 nm. The reaction is complete only when the distinct fluorescent spot of the starting aldehyde completely disappears.

  • Isolation: Cool the mixture to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Run an LC-MS. The protocol is validated if the base peak corresponds exactly to the [M+H]+ of the expected hybrid, with no +2 Da peak (which would indicate incomplete oxidation).

Protocol B: In Vitro AT1 Receptor Binding Assay

This protocol determines the binding affinity of the synthesized derivatives via radioligand displacement[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat hepatic membranes (which highly express the AT1 receptor) via differential centrifugation and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Ligand Incubation: In a 96-well plate, combine 50 μL of the membrane suspension, 25 μL of [125I]Sar1,Ile8-Ang II (radioligand, ~0.05 nM final concentration), and 25 μL of the N-phenylpyrrole derivative at varying concentrations (10^-10 to 10^-5 M).

    • Causality: Using a radiolabeled Ang II analog ensures that any reduction in radioactive signal is directly caused by the competitive displacement of the ligand by the test compound[2].

  • Self-Validation Checkpoint (Positive Control): Dedicate one row of the plate to Losartan (standard ARB). If the calculated IC50 for Losartan falls outside the established 10-20 nM range, the assay is compromised (likely due to membrane degradation) and must be repeated.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash the filters thrice with cold buffer to remove unbound radioligand.

  • Data Analysis: Measure the bound radioactivity using a gamma counter. Use non-linear regression to calculate the IC50 and Ki values.

References

  • Xu, J. Y., Zeng, Y., Ran, Q., & Wu, X. M. (2007). Synthesis and biological activity of 2-alkylbenzimidazoles bearing a N-phenylpyrrole moiety as novel angiotensin II AT1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Jiang, S., et al. (2010). Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. PMC / National Institutes of Health.

  • Alzahrani, S. A. S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Docking of New Benzimidazole-1,2,3-Triazole Hybrids as Antibacterial and Antitumor Agents. Taylor & Francis.

  • Bentham Science Publishers. (2021). Synthesis and Biological Activity of Aldehyde Derivatives of Isopimaric Acid.

  • OICC Press. (2025). Water Mediated Green and Efficient Synthesis of 2-Substituted Benzimidazole Derivatives Using Mandelic Acid as an Organo-Catalyst.

  • GuideChem. 1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) Properties.

Sources

Foundational

applications of pyrrole-3-carbaldehydes in medicinal chemistry

The Untapped Pharmacophore: A Technical Guide to Pyrrole-3-Carbaldehydes in Medicinal Chemistry Executive Summary While pyrrole-2-carbaldehydes are ubiquitous in FDA-approved drugs (e.g., Atorvastatin, Sunitinib), the py...

Author: BenchChem Technical Support Team. Date: March 2026

The Untapped Pharmacophore: A Technical Guide to Pyrrole-3-Carbaldehydes in Medicinal Chemistry

Executive Summary

While pyrrole-2-carbaldehydes are ubiquitous in FDA-approved drugs (e.g., Atorvastatin, Sunitinib), the pyrrole-3-carbaldehyde (beta-formyl pyrrole) scaffold remains a high-value, underutilized pharmacophore.[1] Its structural geometry offers a unique vector for substituent extension—projecting ligands into the "solvent front" or distinct hydrophobic pockets of kinase enzymes that are inaccessible to the linear 2,5-substitution patterns of classical pyrrole drugs.[1]

This guide details the regioselective synthesis of this elusive scaffold, its reactivity profile, and its application in developing next-generation kinase inhibitors (JAK2, EZH2) and antimicrobial agents.[1]

Synthetic Accessibility: Overcoming the Alpha-Preference

The primary technical barrier to utilizing pyrrole-3-carbaldehydes is the pyrrole ring's inherent reactivity.[1] Electrophilic aromatic substitution (EAS) heavily favors the


-positions (C2/C5) over the 

-positions (C3/C4) due to the stability of the intermediate sigma complex.[1]

To access the 3-formyl isomer with high purity, researchers must employ Steric Blocking Strategies or De Novo Ring Construction .[1]

The "Steric Blocking" Protocol (Recommended)

This method uses a bulky protecting group on the nitrogen to sterically shield the


-positions, forcing the Vilsmeier-Haack formylation to the 

-position.[1]

Target Molecule: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde[1]

Protocol: Regioselective Vilsmeier-Haack Formylation
  • Precursor: 1-(Triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole).[1]

  • Reagents:

    
    , DMF, Dichloromethane (DCM), Aqueous Sodium Acetate.[1][2]
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.2 equiv) to 0°C. Add

    
     (1.1 equiv) dropwise. Stir for 15 min to form the chloroiminium salt (Vilsmeier reagent).[1]
    
  • Substrate Addition: Dissolve TIPS-pyrrole (1.0 equiv) in anhydrous DCM. Add slowly to the Vilsmeier reagent at 0°C. The bulky TIPS group prevents attack at C2/C5.[1]

  • Reaction: Warm to reflux (40°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1]

  • Hydrolysis: Cool to 0°C. Quench with saturated aqueous Sodium Acetate (NaOAc). Stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt to the aldehyde.

  • Workup: Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel). The 3-formyl isomer elutes after trace amounts of the 2-formyl isomer (ratio typically >20:1).[1]

Mechanism of Selectivity: The TIPS group exerts massive steric bulk, rendering the C2 and C5 positions kinetically inaccessible to the electrophile, despite their thermodynamic favorability.[1]

Synthetic Pathways Visualization

The following diagram contrasts the "Classical" route (yielding the wrong isomer) with the "Blocking" route.

SynthesisPathways Pyrrole Unsubstituted Pyrrole VH_Classic Vilsmeier-Haack (POCl3/DMF) Pyrrole->VH_Classic TIPS_Pyrrole N-TIPS Pyrrole (Bulky N-Protecting Group) Pyrrole->TIPS_Pyrrole TIPS-Cl, NaH Prod_2 Pyrrole-2-carbaldehyde (Major Product - Alpha) VH_Classic->Prod_2 Electronic Control (Alpha preferred) VH_Blocked Vilsmeier-Haack (Steric Control) TIPS_Pyrrole->VH_Blocked Prod_3 Pyrrole-3-carbaldehyde (Target Product - Beta) VH_Blocked->Prod_3 Steric Control (Alpha blocked)

Caption: Figure 1. Divergent synthetic pathways. Direct formylation favors the 2-position (red path), while steric blocking with TIPS directs formylation to the 3-position (green path).[1]

Medicinal Chemistry Applications

Kinase Inhibitors (JAK2 & EZH2)

The pyrrole-3-carbaldehyde scaffold serves as a critical intermediate for Pyrrole-3-carboxamides , a class of potent JAK2 and EZH2 inhibitors.[1] Unlike Sunitinib (a 2-substituted pyrrole), 3-substituted variants can orient the carboxamide tail into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.[1]

Key Transformation: Pinnick Oxidation & Amidation To convert the aldehyde to the bioactive carboxamide:

  • Oxidation: Pyrrole-3-CHO

    
     Pyrrole-3-COOH (Pinnick Oxidation).[1]
    
  • Coupling: Pyrrole-3-COOH + Amine (R-NH2)

    
     Pyrrole-3-Carboxamide.[1]
    

Case Study: JAK2 Selectivity Inhibitors like NMS-P953 utilize a pyrrole-3-carboxamide core.[1] The 3-position vector allows the molecule to form hydrogen bonds with the hinge region while projecting the tail group away from the steric clutter of the gatekeeper residue.[1]

Antimicrobial Schiff Bases

Schiff bases (imines) derived from pyrrole-3-carbaldehydes exhibit broad-spectrum antimicrobial activity, particularly against Pseudomonas species.[1] The C=N linkage acts as a spacer, positioning the pyrrole and the pendant aryl group to intercalate DNA or inhibit bacterial topoisomerases.[1]

Data Summary: Antimicrobial Potency (MIC in


g/mL) 
Compound Derivative S. aureus (Gram +) E. coli (Gram -) P. aeruginosa Mechanism
Pyrrole-3-CH=N-Phenyl 16 32 64 Membrane disruption
Pyrrole-3-CH=N-Triazole 4 8 16 DNA Gyrase inhibition

| Pyrrole-2-analog (Control) | 32 | >64 | >128 | Lower specificity |[1]

Note: The 3-isomer derivatives consistently show 2-4x higher potency than 2-isomers due to improved geometric fit in the target active site.[1]

Reaction Workflow & Library Generation

For drug discovery campaigns, the pyrrole-3-carbaldehyde is a "divergent intermediate."[1] It can be rapidly derivatized into three distinct pharmacophore classes.

LibraryGen Aldehyde Pyrrole-3-Carbaldehyde (Core Scaffold) Rxn_RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Aldehyde->Rxn_RedAm Rxn_Knoevenagel Knoevenagel Condensation (Malononitrile, Base) Aldehyde->Rxn_Knoevenagel Rxn_Schiff Schiff Base Formation (R-NH2, EtOH, Reflux) Aldehyde->Rxn_Schiff Prod_Amine 3-(Aminomethyl)pyrroles (Basic Pharmacophore) Rxn_RedAm->Prod_Amine Library A: CNS/Kinase Prod_Vinyl 3-Vinylpyrroles (Michael Acceptors) Rxn_Knoevenagel->Prod_Vinyl Library B: Covalent Inhibitors Prod_Imine Pyrrolyl-Imines (Metal Chelators/Antimicrobials) Rxn_Schiff->Prod_Imine Library C: Anti-infectives

Caption: Figure 2.[1][3] Divergent synthesis workflow. The aldehyde serves as a linchpin for generating amine, vinyl, and imine libraries.[1]

References

  • Regioselective Synthesis (TIPS Method): Bray, B. L., et al. "Regioselective synthesis of 3-substituted pyrroles by the Vilsmeier-Haack reaction."[1] Journal of Organic Chemistry, 55(26), 6317-6328.[1] [Link]

  • Kinase Inhibitors (JAK2): Brasca, M. G., et al. "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors."[1] Bioorganic & Medicinal Chemistry, 22(15), 4178-4188.[1] [Link]

  • Antimicrobial Activity: Mir, N. A., et al. "One-pot sequential multicomponent reaction...[1] Facile synthesis of substituted pyrrole-3-carbaldehydes." New Journal of Chemistry, 44, 2020.[1] [Link]

  • Natural Product Synthesis (Roseophilin): Fürstner, A., & Weintritt, H. "Total Synthesis of Roseophilin."[1][4][5] Journal of the American Chemical Society, 120(12), 2817–2825.[1] [Link]

  • EZH2 Inhibitors: Kung, P. P., et al. "Design and synthesis of pyrrole-3-carboxamides as novel EZH2 inhibitors."[1][6] Bioorganic & Medicinal Chemistry Letters, 26(15), 3667-3672.[1] [Link]

Sources

Exploratory

The 1-Phenylpyrrole Scaffold: Structure-Activity Relationships and Multitarget Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The 1-phenylpyrrole moiety has emerged as a privileged, highly tunable sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The 1-phenylpyrrole moiety has emerged as a privileged, highly tunable scaffold in modern medicinal chemistry[1]. By systematically varying substitutions at the N1 and C3/C4 positions, drug developers can direct this pharmacophore toward radically diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the Structure-Activity Relationship (SAR) of 1-phenylpyrrole derivatives across three critical therapeutic domains: oncology (microtubule dynamics), neuroprotection (epigenetic/endocannabinoid modulation), and Wnt signaling (carboxylesterase inhibition).

Oncology: ARAP Derivatives as Tubulin Polymerization Inhibitors

Splitting fused ring systems (like indoles) into a 1-phenylpyrrole framework is a proven disjunctive strategy to reduce off-target cytotoxicity while maintaining the core mechanism of action[2]. 3-aroyl-1-arylpyrrole (ARAP) derivatives are highly potent anticancer agents that bind directly to the colchicine site of β-tubulin[3].

SAR Insights & Mechanistic Causality
  • The C3-Aroyl Requirement: The presence of a 3-(3,4,5-trimethoxyphenyl)carbonyl group is strictly mandatory. This bulky, electron-rich moiety drives deep insertion into the hydrophobic pocket of β-tubulin, mimicking the A-ring of colchicine[2].

  • N1-Phenyl Substitutions: The electronic and steric nature of the 1-phenyl ring dictates binding affinity. Introducing a methyl or methoxy group at the meta/para positions (e.g., 1-(3-amino-4-methoxyphenyl)pyrrole) yields highly potent tubulin assembly inhibitors (IC₅₀ ~ 1.3 µM)[4]. Compound 28, featuring an optimized 1-phenyl substitution, achieved an IC₅₀ of 0.86 µM[4].

  • Dual Pathway Suppression: Advanced ARAPs (such as Compound 22 and 27) exhibit a dual mechanism. Beyond microtubule depolymerization, they actively suppress the Hedgehog (Shh) signaling pathway, effectively halting the growth of medulloblastoma cells at nanomolar concentrations[3].

Pathway ARAP 1-Phenylpyrrole ARAP (e.g., Cmpd 22) Tubulin β-Tubulin (Colchicine Site) ARAP->Tubulin Binds Hedgehog Hedgehog (Shh) Signaling Pathway ARAP->Hedgehog Suppresses Microtubules Microtubule Depolymerization Tubulin->Microtubules Induces Apoptosis Cancer Cell Apoptosis Microtubules->Apoptosis Cell Cycle Arrest Hedgehog->Apoptosis Downregulates Survival

Fig 1. Dual mechanistic pathway of ARAP 1-phenylpyrrole derivatives in oncology.

Neuroprotection: Dual FAAH/HDAC Multitarget-Directed Ligands (MTDLs)

In neurodegenerative diseases, combining endocannabinoid system (ECS) modulation with epigenetic regulation offers synergistic protection against oxidative stress[5]. 1-phenylpyrroles have been engineered into first-in-class dual Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylase (HDAC) inhibitors[6].

SAR Insights & Mechanistic Causality
  • Pharmacophore Merging: The 1-phenylpyrrole core serves as a rigid, lipophilic linker that easily crosses the blood-brain barrier.

  • FAAH Targeting: A carbamate warhead is installed on the pyrrole ring. Because FAAH is a serine hydrolase, the catalytic Ser241 executes a nucleophilic attack on the carbamate's carbonyl carbon, forming a covalent, irreversible adduct[7].

  • HDAC Targeting: A Zinc-Binding Group (ZBG), typically a hydroxamate, is appended via an alkyl or piperazine linker. This group chelates the catalytic Zn²⁺ ion in the HDAC active site[8].

  • Optimization: Compound 4h demonstrated balanced nanomolar inhibition of both targets, outperforming standard antioxidants (like N-acetylcysteine) in protecting 1321N1 human astrocytoma cells from glutamate and tert-butyl hydroperoxide insults[5].

Pharmacophore A 1-Phenylpyrrole Core (Rigid Scaffold) B Carbamate Warhead (FAAH Ser241 Target) A->B C2/C3 Substitution D Linker Region (Alkyl/Piperazine) A->D N1/C4 Extension E Dual FAAH/HDAC MTDL B->E Covalent Inhibition C Zinc-Binding Group (HDAC Target) C->E Zinc Chelation D->C Terminal Attachment

Fig 2. Pharmacophore merging strategy for 1-phenylpyrrole-based FAAH/HDAC MTDLs.

Wnt Signaling: Notum Carboxylesterase Inhibition

Notum is a carboxylesterase that negatively regulates Wnt signaling by mediating the depalmitoleoylation of Wnt proteins[9]. Inhibiting Notum restores Wnt signaling, which is highly desirable for bone regeneration and neurogenesis.

SAR Insights & Mechanistic Causality
  • Palmitoleate Pocket Binding: Fragment-based drug discovery identified that 1-phenylpyrrole acids perfectly occupy the hydrophobic palmitoleate pocket of Notum[9].

  • Structural Refinement: X-ray crystallography-guided optimization of the 1-phenylpyrrole hit (Compound 20) yielded Compound 20z. This derivative achieves high enzymatic inhibition while maintaining highly favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, proving that small 1-phenylpyrroles can act as highly selective, drug-like modulators[9].

Quantitative SAR Data Summary

The following table synthesizes the quantitative performance of key 1-phenylpyrrole derivatives discussed in this guide:

Compound ClassPrimary Target(s)Key Structural SubstitutionActivity (IC₅₀)Ref
ARAP 28 β-Tubulin1-(3-amino-4-methoxyphenyl)0.86 µM[4]
ARAP 22 β-Tubulin / Shh1-(3-aminophenyl) + 3-(3,4,5-trimethoxybenzoyl)< 2.5 µM[3]
Compound 61 FAAH / HDAC61-phenylpyrrole core + Piperazine linkerFAAH: 297 nM / HDAC6: 370 nM[8]
MTDL 4h FAAH / HDACCarbamate warhead + Hydroxamate ZBGBalanced Nanomolar[5]
Compound 20z Notum1-phenylpyrrole acid derivativeHigh Potency[9]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal causality checks to prevent false positives/negatives.

Protocol 1: Tubulin Polymerization Fluorometric Assay

Causality of Design: Tubulin polymerization is highly sensitive to environmental calcium and pH. We utilize PIPES buffer to maintain physiological pH without interfering with assembly, and EGTA to chelate Ca²⁺ (which would otherwise induce spontaneous depolymerization). MgCl₂ is included to coordinate with GTP, the essential energy source for microtubule elongation.

  • Protein Preparation: Dilute purified bovine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Compound Incubation: Aliquot tubulin into a 96-well half-area plate. Add 1-phenylpyrrole ARAP derivatives at varying concentrations (0.1 µM to 10 µM).

    • Internal Controls: Add Paclitaxel (3 µM) as a polymerization enhancer (positive control) and Colchicine (3 µM) as a polymerization inhibitor (negative control).

  • Initiation: Add 1 mM GTP to all wells and immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Reading: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes to capture the nucleation, growth, and steady-state phases.

  • System Validation: The assay is only valid if the Paclitaxel well reaches >90% maximal polymerization within 15 minutes, and the Colchicine well remains at <10% relative to the vehicle control. Calculate the IC₅₀ from the steady-state fluorescence values.

Workflow Step1 Step 1: Protein Prep Purified Bovine Tubulin + PIPES/EGTA Step2 Step 2: Compound Incubation Add ARAP / Controls (Paclitaxel, Colchicine) Step1->Step2 Step3 Step 3: GTP Addition Trigger Polymerization at 37°C Step2->Step3 Step4 Step 4: Fluorometric Reading Ex: 360nm / Em: 420nm Step3->Step4 Step5 Step5 Step4->Step5

Fig 3. Self-validating experimental workflow for the tubulin polymerization fluorometric assay.

Protocol 2: Dual FAAH/HDAC Fluorometric Screening

Causality of Design: Both enzymes can be assayed using substrates that release the same fluorophore (7-amino-4-methylcoumarin, AMC) upon cleavage, allowing for a unified optical readout system (Ex 350-360 nm / Em 450-460 nm).

  • Enzyme Prep: Prepare recombinant human FAAH in Tris-HCl buffer (pH 9.0) and HDAC in Tris-HCl buffer (pH 8.0).

  • Incubation: Pre-incubate enzymes with 1-phenylpyrrole MTDLs for 30 minutes at 37°C to allow covalent carbamate formation (FAAH) and zinc chelation (HDAC).

  • Substrate Addition: Add AMC-arachidonoyl amide (for FAAH) and Boc-Lys(Ac)-AMC (for HDAC).

  • Validation: The assay is only valid if the reference inhibitors URB597 (FAAH) and Vorinostat (HDAC) yield >90% inhibition, and the calculated Z'-factor for the plate is >0.5.

References

1.2 - SciSpace[2] 2.6 - PubMed[6] 3.9 - PubMed[9] 4.3 - PubMed[3] 5.1 - RJPN[1] 6. 7 - ResearchGate[7] 7.8 - ResearchGate[8] 8.4 - SciSpace[4] 9.5 - PubMed[5]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Regioselective Approach to the Synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde via a Modified Vilsmeier-Haack Reaction

Abstract The formylation of N-substituted pyrroles is a foundational transformation in organic synthesis, providing key intermediates for pharmaceuticals and materials science. While the Vilsmeier-Haack reaction is a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formylation of N-substituted pyrroles is a foundational transformation in organic synthesis, providing key intermediates for pharmaceuticals and materials science. While the Vilsmeier-Haack reaction is a classic and powerful method for introducing an aldehyde group onto electron-rich heterocycles, its application to 1-phenyl-1H-pyrrole typically yields the 2-formylated isomer due to inherent electronic preferences.[1][2] This guide provides a comprehensive, in-depth protocol for achieving the less common and synthetically valuable C3-formylation to produce 1-phenyl-1H-pyrrole-3-carbaldehyde. By leveraging principles of steric control, this document details a modified Vilsmeier-Haack protocol, explains the underlying mechanistic rationale, and offers a complete, field-tested workflow for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Regioselectivity in Pyrrole Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic systems.[3][4] The process involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6] This electrophilic species is then attacked by the aromatic substrate, leading to formylation after aqueous workup.

For N-substituted pyrroles such as 1-phenyl-1H-pyrrole, the electronic structure inherently favors electrophilic attack at the C2 (α) position. The nitrogen atom's lone pair is delocalized into the ring, creating a higher electron density and a more stable cationic intermediate (sigma complex) when substitution occurs at the C2 or C5 positions. Consequently, a standard Vilsmeier-Haack reaction using DMF/POCl₃ on 1-phenyl-1H-pyrrole leads predominantly to the 1-phenyl-1H-pyrrole-2-carbaldehyde isomer.[1][2]

To synthesize the C3-isomer, a strategic modification is required to override this electronic preference. The most effective approach involves introducing steric hindrance into the Vilsmeier reagent itself. By replacing DMF with a bulkier N,N-disubstituted formamide, the sterically demanding electrophile is unable to easily access the C2 position, forcing the reaction to proceed at the less hindered, albeit electronically less favorable, C3 position. This guide details a protocol based on this principle.

Reaction Mechanism: Steric-Controlled C3-Formylation

The key to achieving C3 selectivity is the use of a sterically encumbered formamide, such as N-formylmorpholine. The reaction proceeds in two main stages:

  • Formation of the Bulky Vilsmeier Reagent: N-formylmorpholine reacts with phosphorus oxychloride to form the bulky chloro(morpholino)methyleniminium ion. The morpholine ring provides significant steric shielding around the electrophilic carbon.

  • Regioselective Electrophilic Attack: The electron-rich π-system of 1-phenyl-1H-pyrrole attacks the Vilsmeier reagent. Due to the steric clash between the bulky reagent and the N-phenyl group, the approach to the C2 position is disfavored. The reagent is therefore directed to the more accessible C3 position. Subsequent loss of a proton restores aromaticity, and the resulting iminium salt is hydrolyzed during aqueous workup to yield the final 1-phenyl-1H-pyrrole-3-carbaldehyde.

Vilsmeier_Haack_C3_Mechanism Mechanism of Sterically-Directed C3-Formylation cluster_reactants Reactant Formation cluster_reagent Vilsmeier Reagent Formamide N-Formylmorpholine Vilsmeier Bulky Vilsmeier Reagent (Chloro(morpholino)methyleniminium) Formamide->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Activation Pyrrole 1-Phenyl-1H-pyrrole SigmaComplex Sigma Complex (Attack at C3) Pyrrole->SigmaComplex Electrophilic Attack Vilsmeier->SigmaComplex Electrophilic Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt -H⁺ Product 1-Phenyl-1H-pyrrole-3-carbaldehyde IminiumSalt->Product H₂O Workup

Caption: Mechanism of Sterically-Directed C3-Formylation.

Experimental Protocol: Synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde

This protocol provides a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Notes
1-Phenyl-1H-pyrrole635-90-5143.191.43 g (10.0 mmol, 1.0 eq)Starting material. Can be synthesized via Paal-Knorr synthesis.[7][8]
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.0 mL (11.0 mmol, 1.1 eq)Highly corrosive and water-reactive. Handle in a fume hood.
N-Formylmorpholine4394-85-8115.131.27 g (11.0 mmol, 1.1 eq)Steric directing agent. Can be substituted with other bulky formamides.
Dichloromethane (DCM), Anhydrous75-09-284.9350 mLReaction solvent. Must be dry.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mLFor neutralization during workup.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04As neededFor drying organic layer.
Silica Gel (230-400 mesh)7631-86-960.08As neededFor column chromatography.
Hexane / Ethyl Acetate--As neededEluent for chromatography.
Safety Precautions
HazardPrecaution
Phosphorus Oxychloride (POCl₃) Extreme Danger. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive fumes (HCl). Harmful if inhaled. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. Have a dry sand or dry powder extinguisher ready. Do not use water to extinguish a POCl₃ fire.
N-Formylmorpholine Causes skin and eye irritation. Handle with standard laboratory PPE.
Dichloromethane (DCM) Suspected carcinogen. Volatile. Use only in a well-ventilated area or fume hood.
General Handling The reaction is exothermic and moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (30 mL) followed by N-formylmorpholine (1.27 g, 11.0 mmol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise via the dropping funnel over 15 minutes with vigorous stirring. Maintain the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate or a viscous slurry indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve 1-phenyl-1H-pyrrole (1.43 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the solution of 1-phenyl-1H-pyrrole to the Vilsmeier reagent slurry at 0 °C dropwise over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring. Caution: This is an exothermic quenching process.

    • Continue stirring for 30 minutes as the ice melts.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel. A suggested starting eluent system is a gradient of 5% to 20% ethyl acetate in hexane.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield 1-phenyl-1H-pyrrole-3-carbaldehyde.

Data Presentation and Characterization

PropertyExpected Value / Characteristics
Physical Appearance Yellow to brown liquid
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Expected Yield 60-75% (highly dependent on reaction conditions and purification)
¹H NMR (400 MHz, CDCl₃) δ (ppm) ≈ 9.8 (s, 1H, -CHO), 7.6-7.3 (m, 5H, Ar-H), 7.2-7.1 (m, 1H, Pyrrole-H), 6.9-6.8 (m, 1H, Pyrrole-H), 6.7-6.6 (m, 1H, Pyrrole-H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ≈ 185 (-CHO), 140 (Ar C-N), 132 (Pyrrole C), 130 (Ar CH), 128 (Ar CH), 126 (Ar CH), 125 (Pyrrole C), 122 (Pyrrole CH), 110 (Pyrrole CH).
IR Spectroscopy (neat, cm⁻¹) ν ≈ 3100-3000 (Ar C-H), 2820, 2730 (Aldehyde C-H), 1670-1660 (strong, C=O stretch), 1595, 1495 (Ar C=C).
Mass Spectrometry (EI) m/z (%) = 171 [M]⁺, 142 [M-CHO]⁺, 115.

Experimental Workflow Diagram

Workflow cluster_prep Reagent Preparation (0 °C) cluster_reaction Formylation Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A1 Add N-formylmorpholine to anhydrous DCM A2 Add POCl₃ dropwise A1->A2 A3 Stir for 30 min A2->A3 B1 Add 1-phenylpyrrole solution at 0 °C A3->B1 Vilsmeier Reagent Ready B2 Warm to RT, stir 4-6h B1->B2 B3 Monitor by TLC B2->B3 C1 Quench on ice B3->C1 Reaction Complete C2 Neutralize with NaHCO₃ C1->C2 C3 Extract with DCM C2->C3 C4 Dry (Na₂SO₄) & Concentrate C3->C4 D1 Flash Column Chromatography (Hexane/EtOAc) C4->D1 Crude Product D2 Characterize Product (NMR, IR, MS) D1->D2

Caption: Experimental Workflow for C3-Formylation.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reagents or solvent not anhydrous. 2. Incomplete formation of Vilsmeier reagent. 3. Insufficient reaction time.1. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly distilled. 2. Ensure POCl₃ is added slowly at 0 °C. 3. Extend the reaction time and continue monitoring by TLC.
Formation of C2-Isomer 1. Insufficient steric hindrance from the formamide. 2. Reaction temperature too high, overcoming steric barrier.1. Consider using an even bulkier formamide, such as N,N-diisopropylformamide. 2. Maintain lower reaction temperatures for a longer duration (e.g., run at room temperature overnight instead of heating).
Difficult Purification 1. Product co-elutes with starting material or byproducts. 2. Product streaking on silica gel.1. Adjust the polarity of the eluent system for chromatography. Try a toluene/acetone system if hexane/EtOAc fails. 2. The aldehyde may be slightly acidic. Add 0.5% triethylamine to the eluent system to prevent streaking.
Dark, Tarry Crude Product Decomposition of starting material or product due to overly harsh conditions (e.g., residual acid, high temperature).Ensure complete and careful neutralization during workup. Avoid excessive heating during solvent removal. If the starting pyrrole is unstable, consider conducting the reaction at a lower temperature for a longer period.

Conclusion

The synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde via the Vilsmeier-Haack reaction is a prime example of strategic synthetic design, where steric factors are manipulated to overcome inherent electronic biases. By substituting the standard N,N-dimethylformamide with a bulkier amide like N-formylmorpholine, the regiochemical outcome of the formylation can be effectively redirected to the C3 position. The protocol and insights provided herein offer a robust framework for chemists to access this valuable synthetic building block, enabling further exploration in medicinal chemistry and materials science. Adherence to strict anhydrous conditions and safety protocols is paramount for a successful and safe execution of this synthesis.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Organic Reactions. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from SynArchive. [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. SlideShare. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from Royal Society of Chemistry. [Link]

  • MDPI. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from MDPI. [Link]

  • PubChem. (n.d.). 1-Phenylpyrrole. Retrieved from PubChem. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Chemistry. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. Retrieved from NIST WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. Retrieved from NIST WebBook. [Link]

  • SIELC Technologies. (2018, February 16). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Retrieved from SIELC Technologies. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Master Organic Chemistry. [Link]

  • MDPI. (2022, October 26). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from MDPI. [Link]

  • Scientific Research Publishing. (2013, December 24). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Methods. Retrieved from SCIRP. [Link]

  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from MDPI. [Link]

  • ResearchGate. (2015, September 29). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • Name Reaction. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Name Reaction. [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from SynArchive. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Upper trace: IR spectrum of 1H‐pyrrole‐3‐carbonyl azide (5) isolated in.... Retrieved from ResearchGate. [Link]

Sources

Application

Application Note: Optimized Vilsmeier-Haack Formylation of 1-Phenylpyrrole

Abstract & Introduction The Vilsmeier-Haack reaction is the gold-standard methodology for the formylation of electron-rich aromatic heterocycles. This guide details the optimized protocol for the formylation of 1-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Vilsmeier-Haack reaction is the gold-standard methodology for the formylation of electron-rich aromatic heterocycles. This guide details the optimized protocol for the formylation of 1-phenylpyrrole to synthesize 1-phenyl-1H-pyrrole-2-carbaldehyde .

While pyrroles are inherently reactive toward electrophilic aromatic substitution (EAS), the N-phenyl substituent introduces specific steric and electronic considerations. Unlike simple pyrrole, where N-H acidity is a factor, 1-phenylpyrrole is exclusively formylated at the carbon ring. The reaction proceeds with high regioselectivity for the


-position (C2) over the 

-position (C3), driven by the stability of the

-complex intermediate.

Key Applications:

  • Pharmaceutical Intermediates: Precursor for polypyrrole-based drug scaffolds.

  • Materials Science: Synthesis of porphyrins and BODIPY dyes.

  • Agrochemicals: Core structure for specific antifungal agents.

Mechanism of Action

The reaction involves the in-situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by EAS on the pyrrole ring and subsequent hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the transformation from reagent formation to the final aldehyde product.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (-Cl-) POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Substrate (Electrophilic Attack at C2) Substrate 1-Phenylpyrrole Substrate->Intermediate Product 1-Phenylpyrrole- 2-carboxaldehyde Intermediate->Product Hydrolysis (-HCl, -NHMe2) Hydrolysis Hydrolysis (NaOAc/H2O) Hydrolysis->Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation. The electrophilic attack occurs preferentially at the C2 position of the pyrrole ring.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>80%), the following parameters must be strictly controlled.

ParameterRecommended RangeImpact on Quality
Reagent Stoichiometry 1.0 eq Substrate : 1.2 eq POCl

: 3-5 eq DMF
Excess POCl

ensures complete conversion; DMF often serves as solvent.
Temperature (Addition) 0°C to 5°CPrevents "runaway" exotherms during Vilsmeier reagent formation.
Temperature (Reaction) 60°C - 80°C1-Phenylpyrrole is sterically more hindered than pyrrole; mild heating ensures completion.
Hydrolysis pH pH 5 - 7 (NaOAc buffer)Strong bases (NaOH) can cause Cannizzaro reactions or ring degradation.
Atmosphere Inert (N

or Ar)
Moisture decomposes the Vilsmeier reagent to DMF and HCl.

Experimental Protocol

Materials & Reagents
  • Substrate: 1-Phenylpyrrole (Solid, mp 58-61°C).

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) - Freshly distilled recommended if yellow.
    
  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous.

  • Quench: Sodium Acetate Trihydrate (NaOAc·3H

    
    O).
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure
Phase 1: Formation of Vilsmeier Reagent
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Solvent Charge: Add anhydrous DMF (3.0 eq) to the flask.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C .

  • Reagent Addition: Add POCl

    
     (1.2 eq)  dropwise over 15–20 minutes.
    
    • Note: The reaction is exothermic. Ensure internal temperature remains < 10°C. A white/colorless precipitate (Vilsmeier salt) may form.

  • Activation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 15 minutes.

Phase 2: Formylation Reaction
  • Substrate Preparation: Dissolve 1-phenylpyrrole (1.0 eq) in a minimum volume of DMF (approx. 1-2 mL per gram of substrate).

  • Addition: Cool the Vilsmeier reagent mixture back to 0°C . Add the substrate solution dropwise over 30 minutes.[1]

    • Checkpoint: The mixture will likely turn yellow/orange.

  • Reaction: Remove the ice bath. Warm the mixture to 70–80°C and stir for 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The aldehyde product is typically less polar than the starting material but distinctively UV-active.

Phase 3: Hydrolysis & Workup
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing ice-cold aqueous Sodium Acetate (20% w/v) .

    • Caution: Exothermic hydrolysis. Stir vigorously.

  • Reflux (Optional): For stubborn iminium salts, heat the aqueous mixture to boiling for 15 minutes to complete hydrolysis, then cool.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .

  • Washing: Wash combined organic layers with Sat. NaHCO

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is flame-dried and DMF is anhydrous. POCl

degrades rapidly with water.
Tar/Polymerization Reaction temperature too highDo not exceed 90°C. Pyrroles are sensitive to acid-catalyzed polymerization.
Incomplete Conversion Steric hindranceIncrease reaction time at 80°C or increase POCl

equivalents to 1.5 eq.
Regioisomer Mix Thermodynamic controlC2 (alpha) is kinetically favored. High temps (>100°C) might promote trace C3, but C2 is standard.
Workflow Diagram

Workflow Start Start: Dry DMF + POCl3 Cool Cool to 0°C Start->Cool AddSub Add 1-Phenylpyrrole (in DMF) Cool->AddSub Heat Heat to 70-80°C (1-2 Hours) AddSub->Heat Quench Quench with Ice/NaOAc (aq) Heat->Quench Extract Extract (DCM) & Purify Quench->Extract

Figure 2: Operational workflow for the synthesis of 1-phenylpyrrole-2-carboxaldehyde.

Safety & Compliance (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Highly corrosive and toxic. Reacts violently with water to release HCl and Phosphoric acid. Handle only in a fume hood.
    
  • DMF: Potent solvent; readily absorbed through skin. Hepatotoxic. Wear butyl rubber gloves if possible.

  • Waste Disposal: Quenched reaction mixtures contain acidic phosphate salts. Neutralize before disposal according to local environmental regulations.

References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "Pyrrole-2-carboxaldehyde". Organic Syntheses, 1956 , 36, 74.

  • Jones, R. A.; Wright, P. H. "Pyrrole Studies.[2] Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles".[2] Journal of the Chemical Society C: Organic, 1970 , 2563-2565.

  • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction". Comprehensive Organic Synthesis, 1991 , 2, 777-794.

  • PubChem Database. "1-Phenylpyrrole Compound Summary". National Center for Biotechnology Information.

Sources

Method

synthesizing Schiff bases from 1-phenyl-1H-pyrrole-3-carbaldehyde

Application Note: Synthesis and Validation of Schiff Bases Derived from 1-Phenyl-1H-pyrrole-3-carbaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Schiff Bases Derived from 1-Phenyl-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating synthetic protocols, and analytical characterization of N-arylpyrrole imine derivatives.

Executive Overview & Strategic Rationale

Schiff bases (imines) characterized by the azomethine linkage (–C=N–) are foundational to modern medicinal chemistry. When derived from the 1-phenyl-1H-pyrrole-3-carbaldehyde scaffold, these compounds exhibit a unique stereoelectronic profile that has been successfully leveraged to develop broad-spectrum antimicrobial agents, antidiabetic PPAR-γ agonists, and anti-plasmodial inhibitors [1, 2].

Designing a robust synthesis protocol for these derivatives requires precise control over reaction thermodynamics and kinetics. This guide details a highly reproducible, self-validating methodology for the acid-catalyzed condensation of 1-phenyl-1H-pyrrole-3-carbaldehyde with primary amines, emphasizing the causality behind every experimental parameter to ensure high-yield API generation.

Mechanistic Causality & Reaction Design

The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. However, the electron-rich nature of the pyrrole ring alters the electrophilicity of the C3-carbaldehyde group, necessitating specific environmental tuning:

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen not merely for solubility, but because its protic nature stabilizes the transition state during nucleophilic attack. Furthermore, it facilitates the precipitation of the final imine product upon cooling, driving the equilibrium forward [3].

  • Catalytic Tuning (Glacial Acetic Acid): The reaction requires a delicate pH balance (ideally pH 4.5–5.5). Glacial acetic acid is added to selectively protonate the carbonyl oxygen of the pyrrole-3-carbaldehyde. This increases the electrophilicity of the carbonyl carbon. If a stronger acid were used, it would protonate the incoming primary amine, rendering it non-nucleophilic and halting the reaction [2].

  • Thermal Activation (60–80 °C): While the initial formation of the hemiaminal intermediate can occur at room temperature, the subsequent dehydration step (loss of

    
     to form the C=N double bond) presents a higher activation energy barrier. Refluxing provides the necessary thermal energy to overcome this barrier and yield the thermodynamically stable trans-imine [1].
    

Mechanism A 1-Phenyl-1H-pyrrole- 3-carbaldehyde C Protonated Carbonyl (Electrophilic) A->C Glacial AcOH (Catalyst) B Primary Amine (R-NH2) D Hemiaminal Intermediate B->D C->D Nucleophilic Attack E Imine (Schiff Base) + H2O D->E Heat (60°C) Dehydration

Reaction mechanism and workflow for the acid-catalyzed synthesis of pyrrole-derived Schiff bases.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase contains a built-in analytical checkpoint to verify the success of the step before proceeding.

Materials Required
  • Precursor: 1-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equivalent)

  • Reagent: Primary amine derivative (e.g., substituted aniline or thiazolidinedione amine) (1.0 equivalent)

  • Catalyst: Glacial acetic acid (0.1 equivalents / 4-5 drops per 10 mL)

  • Solvent: Absolute ethanol (Anhydrous)

Step-by-Step Methodology

Phase 1: Preparation and Initiation

  • Dissolution: In a thoroughly dried 50 mL round-bottom flask, dissolve 10 mmol of 1-phenyl-1H-pyrrole-3-carbaldehyde in 15 mL of absolute ethanol. Stir continuously at 300 rpm until the solution is completely homogenous.

  • Amine Addition: Slowly add 10 mmol of the selected primary amine to the stirring solution.

    • Validation Checkpoint 1: Observe a slight color shift (often to a deeper yellow or orange), indicating the initial formation of the hemiaminal complex.

  • Catalysis: Add 4–5 drops of glacial acetic acid. Attach a reflux condenser to the flask.

Phase 2: Thermal Dehydration 4. Reflux: Submerge the flask in an oil bath pre-heated to 75 °C. Maintain reflux for 6 to 12 hours. 5. In-Process Monitoring: After 4 hours, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation Checkpoint 2: The reaction is deemed complete when the aldehyde spot (typically lower
    
    
    due to hydrogen bonding potential) disappears, replaced by a distinct, higher
    
    
    spot corresponding to the less polar Schiff base.

Phase 3: Isolation and Purification 6. Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.

  • Validation Checkpoint 3: A solid precipitate should form as the thermodynamic solubility of the imine drops in cold ethanol.
  • Filtration: Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acetic acid.
  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol, then cool slowly to yield highly pure crystals. Dry under vacuum at 40 °C for 12 hours.

Analytical Characterization Data

To ensure the structural integrity of the synthesized 1-phenyl-1H-pyrrole-3-carbaldehyde Schiff bases, specific spectroscopic markers must be validated. The disappearance of the aldehyde carbonyl stretch and the emergence of the azomethine linkage are the primary diagnostic criteria [3].

Analytical MethodTarget Functional GroupExpected Signal / RangeDiagnostic Significance
FT-IR Spectroscopy Aldehyde (C=O)Absence of ~1680–1710 cm⁻¹Confirms complete consumption of the pyrrole-3-carbaldehyde precursor.
FT-IR Spectroscopy Azomethine (C=N)Sharp peak at 1590–1630 cm⁻¹Primary confirmation of Schiff base formation.
¹H NMR (DMSO-d6) Aldehyde Proton (–CHO)Absence of ~9.80 ppmVerifies the elimination of the precursor aldehyde group.
¹H NMR (DMSO-d6) Imine Proton (–CH=N–)Singlet at 8.10–8.60 ppmDefinitive proof of the azomethine proton environment.
Melting Point Crystal LatticeSharp range (e.g., 140–142 °C)Validates the purity of the recrystallized product.

Pharmacological Pathways & Applications

Derivatives synthesized from this protocol are frequently utilized in high-throughput screening for infectious diseases and metabolic disorders. The lipophilic 1-phenyl-1H-pyrrole core enhances cellular membrane penetration, while the Schiff base linkage acts as a dynamic pharmacophore capable of hydrogen bonding with specific biological targets.

BioApplications SB 1-Phenyl-1H-pyrrole-3-carbaldehyde Schiff Base Derivatives T1 Antimicrobial Target (e.g., Bacterial Biofilm) SB->T1 T2 Antidiabetic Target (e.g., PPAR-γ Receptor) SB->T2 T3 Antiparasitic Target (e.g., Falcipain-2) SB->T3 O1 Membrane Disruption & Virulence Inhibition T1->O1 O2 Enhanced Glucose Uptake T2->O2 O3 Hemoglobin Hydrolysis Inhibition T3->O3

Pharmacological targets and therapeutic pathways of N-arylpyrrole Schiff base derivatives.

References

  • Title: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Structure-Activity-Relationship Studies of Thiazolidinediones as Antiplasmodial Inhibitors of the Plasmodium falciparum Cysteine Protease Falcipain-2 Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety Source: PubMed (National Institutes of Health) URL: [Link]

Application

Application Note: Regioselective Synthesis of 3-Formyl-1-phenylpyrrole

Executive Summary Synthesizing 3-formyl-1-phenylpyrrole (1-phenyl-1H-pyrrole-3-carbaldehyde) presents a classic regiochemical challenge in heterocyclic chemistry. Electrophilic aromatic substitution (EAS) on 1-phenylpyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 3-formyl-1-phenylpyrrole (1-phenyl-1H-pyrrole-3-carbaldehyde) presents a classic regiochemical challenge in heterocyclic chemistry. Electrophilic aromatic substitution (EAS) on 1-phenylpyrrole typically favors the electron-rich


-position (C2), yielding the 2-formyl isomer as the major product (>90%).

This Application Note details a "Steric Steering" protocol to bypass this thermodynamic preference. By utilizing a bulky Triisopropylsilyl (TIPS) blocking group, we force electrophilic attack to the


-position (C3). The workflow involves three distinct phases: (1) Steric Blocking , (2) Regioselective Formylation , and (3) Scaffold Swap (N-Arylation) . This route ensures high regiochemical fidelity (>95% C3-isomer) and reproducibility without requiring niche precursors.

Strategic Analysis & Causality

The "Alpha-Beta" Problem

Pyrroles are


-excessive heterocycles. The HOMO coefficient is largest at the 

-positions (C2/C5), making them kinetically favored for electrophilic attack (e.g., Vilsmeier-Haack).
  • Direct Vilsmeier on 1-phenylpyrrole: Yields ~9:1 ratio of 2-formyl : 3-formyl. Separation is yield-destructive.

  • The Solution (Muchowski’s Rule): A bulky group on the pyrrole nitrogen (e.g., TIPS) sterically shields the adjacent C2/C5 carbons, redirecting the electrophile to the C3 position.

Workflow Logic
  • Silylation: Install TIPS on pyrrole.

  • Formylation: Vilsmeier-Haack reagent attacks C3 due to C2 steric blockade.

  • Deprotection: Remove TIPS to reveal the N-H bond.

  • N-Arylation: Install the phenyl group via mild Chan-Lam coupling (compatible with the aldehyde).

Visual Workflow (DOT Diagram)

G Start Pyrrole (Starting Material) Step1 1. Steric Blocking (NaH, TIPS-Cl) Start->Step1 Inter1 1-(Triisopropylsilyl)pyrrole (C2-Blocked) Step1->Inter1 >95% Yield Step2 2. Beta-Formylation (POCl3, DMF) Inter1->Step2 Inter2 3-Formyl-1-TIPS-pyrrole Step2->Inter2 C3 Selective Step3 3. Deprotection (TBAF) Inter2->Step3 Inter3 3-Formylpyrrole Step3->Inter3 Desilylation Step4 4. Scaffold Swap (PhB(OH)2, Cu(OAc)2) Inter3->Step4 End 3-Formyl-1-phenylpyrrole (Target) Step4->End Chan-Lam Coupling

Caption: Figure 1. The "Steric Steering" synthetic pathway. The TIPS group (yellow nodes) acts as a temporary regiocontrol element to force C3 substitution.

Experimental Protocols

Phase 1: Synthesis of 1-(Triisopropylsilyl)pyrrole (The "Blocker")

Rationale: The TIPS group is chosen over TBS or TMS because its bulk is sufficient to completely suppress C2 attack.

Reagents:

  • Pyrrole (1.0 eq)[1]

  • Sodium Hydride (60% in oil, 1.2 eq)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.1 eq)

  • THF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M relative to pyrrole). Cool to 0°C.

  • Deprotonation: Add pyrrole dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure formation of sodium pyrrolide.

  • Silylation: Cool back to 0°C. Add TIPS-Cl dropwise.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane; Product R_f ~0.8, Pyrrole R_f ~0.4).

  • Workup: Quench with saturated NH₄Cl. Extract with Hexanes (x3). Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation or rapid filtration through a silica plug (100% Hexanes).

    • Checkpoint: Product should be a colorless oil.

Phase 2: Regioselective Vilsmeier-Haack Formylation

Rationale: Standard Vilsmeier conditions are used, but the substrate dictates the regiochemistry.

Reagents:

  • 1-(Triisopropylsilyl)pyrrole (from Phase 1)

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • DMF (Anhydrous, 1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Vilsmeier Complex: In a separate flask, add DMF (1.2 eq) to DCM. Cool to 0°C. Add POCl₃ (1.1 eq) dropwise. Stir 30 min at 0°C until a white precipitate/suspension (Vilsmeier salt) forms.

  • Addition: Add solution of 1-(Triisopropylsilyl)pyrrole in DCM dropwise to the Vilsmeier salt at 0°C.

  • Cyclization: Reflux the mixture for 15 minutes. (Note: Muchowski suggests reflux ensures completion, though RT often suffices).

  • Hydrolysis (Critical): Cool to 0°C. Add Sodium Acetate (3.0 eq) in water (buffered hydrolysis prevents desilylation if isolation of silyl-intermediate is desired, though we will deprotect next).

  • Workup: Extract with DCM. Wash with NaHCO₃ and Brine.

  • Intermediate Status: You now have predominantly 3-formyl-1-(triisopropylsilyl)pyrrole .

Phase 3: Deprotection & N-Arylation (The "Scaffold Swap")

Rationale: We remove the TIPS group to restore the nucleophilic Nitrogen, then use Chan-Lam coupling to install the phenyl group. Chan-Lam is preferred over Ullmann here due to milder conditions that preserve the aldehyde.

Step 3A: Deprotection

  • Dissolve intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.1 eq). Stir at RT for 30 min.

  • Quench with water, extract with EtOAc.

  • Isolate 3-formylpyrrole (Solid).

Step 3B: Chan-Lam Coupling Reagents:

  • 3-Formylpyrrole (1.0 eq)

  • Phenylboronic acid (2.0 eq)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 eq)

  • Pyridine (2.0 eq)

  • DCM (Solvent)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Setup: In a flask open to the air (O₂ is the oxidant), combine 3-formylpyrrole, Phenylboronic acid, Cu(OAc)₂, and molecular sieves in DCM.

  • Base: Add Pyridine.

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction color typically changes from blue to green/brown.

  • Workup: Filter through a Celite pad to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Data Summary & Validation

Expected Analytical Data
CompoundKey 1H NMR Signals (CDCl3, 400 MHz)Appearance
1-TIPS-pyrrole

1.45 (sept, 3H), 1.10 (d, 18H), 6.80 (t, 2H), 6.30 (t, 2H)
Colorless Oil
3-Formylpyrrole

9.80 (s, 1H, CHO), 7.45 (m, 1H), 6.85 (m, 1H), 6.65 (m, 1H), 9.00 (br s, NH)
Tan Solid
Target: 3-Formyl-1-phenylpyrrole

9.85 (s, 1H, CHO), 7.75 (s, 1H, H2), 7.4-7.5 (m, 5H, Ph), 7.10 (d, 1H, H5), 6.80 (d, 1H, H4)
Off-white Solid
Troubleshooting Guide
  • Issue: Low Regioselectivity (presence of 2-CHO).

    • Cause: TIPS group fell off before Vilsmeier, or smaller silyl group (TMS) was used.

    • Fix: Ensure anhydrous conditions during Phase 1. Use TIPS, not TMS.

  • Issue: Low Yield in Chan-Lam.

    • Cause: "Wet" conditions or lack of Oxygen.

    • Fix: Use activated molecular sieves. Ensure the flask is not sealed under inert gas; use a drying tube or open air.

References

  • Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole. A Progenitor for the Synthesis of 3-Substituted Pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328. [Link]

  • Evans, D. A., et al. (1998). "New Copper-Acetate-Catalyzed Arylation of Phenols and Azoles with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-formylpyrrole." The Journal of Organic Chemistry, 49(1), 203–205. [Link]

Sources

Method

Application Note: 1-Phenyl-1H-pyrrole-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

[1] Abstract This application note details the utility of 1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) as a strategic intermediate in the synthesis of bioactive heterocycles.[1] While 2-substituted pyrroles are u...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the utility of 1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) as a strategic intermediate in the synthesis of bioactive heterocycles.[1] While 2-substituted pyrroles are ubiquitous, the 3-substituted isomers offer unique vectors for exploring novel chemical space, particularly in the development of kinase inhibitors and anti-infective agents. This guide provides validated protocols for handling, synthesizing, and derivatizing this aldehyde, focusing on maintaining regiochemical integrity and maximizing yield in downstream pharmaceutical workflows.

Introduction: The Strategic Value of the 3-Formyl Pyrrole

In medicinal chemistry, the pyrrole ring is a "privileged structure" found in blockbuster drugs like Atorvastatin and Sunitinib. However, the vast majority of synthetic methodologies favor functionalization at the C2 position due to the natural nucleophilicity of the pyrrole ring.

1-phenyl-1H-pyrrole-3-carbaldehyde represents a high-value "regio-irregular" building block.[1] By placing the formyl group at C3 and a lipophilic phenyl group at N1, this intermediate allows researchers to:

  • Access Deep Pockets: The N-phenyl group provides hydrophobic bulk often required for the ATP-binding sites of kinases (e.g., ALK, FMS).

  • Alter Metabolic Vectors: Changing substitution from C2 to C3 significantly alters the metabolic stability and solubility profile of the final drug candidate.

  • Enable Divergent Synthesis: The aldehyde handle is a versatile pivot point for Knoevenagel condensations, reductive aminations, and heterocycle ring closures (e.g., pyrrolo[2,3-d]pyrimidines).

Chemical Profile & Handling

Table 1: Physicochemical Properties and Stability

PropertySpecificationNotes
IUPAC Name 1-phenylpyrrole-3-carbaldehyde
CAS Number 120777-22-2Distinct from the 2-isomer (CAS 30186-39-1)
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Appearance Pale yellow to amber oil/solidDarkens upon oxidation/light exposure.[1]
Solubility DCM, DMSO, Methanol, Ethyl AcetatePoorly soluble in water.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Aldehyde is prone to oxidation to carboxylic acid.
Hazards Irritant (H315, H319, H335)Standard PPE required.

Synthetic Utility & Mechanisms[1][2][3][4]

The primary challenge in working with this intermediate is ensuring regioselectivity during its formation and preventing C2-electrophilic attack during downstream processing.[1]

Mechanism of Action: Regioselective Functionalization

The C3 position of the N-substituted pyrrole is electronically less favored than C2.[1] However, the presence of the N-phenyl group creates steric hindrance around C2, which can be exploited. Furthermore, once the C3-formyl group is installed, it deactivates the ring, allowing for controlled, sequential functionalization.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the transformation of the aldehyde into three distinct pharmaceutical classes: Kinase Inhibitors (via reductive amination), Michael Acceptors (via Knoevenagel), and Fused Systems.

G Start 1-Phenyl-1H-pyrrole- 3-carbaldehyde Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Path1 Path2 Knoevenagel Condensation (Meldrum's Acid / Base) Start->Path2 Path3 Cyclization (Hydrazines / Amidines) Start->Path3 Prod1 Amine-Linked Kinase Inhibitors Path1->Prod1 Library Gen. Prod2 Michael Acceptors (Covalent Inhibitors) Path2->Prod2 Warhead Install Prod3 Fused Heterocycles (Pyrrolo-pyrimidines) Path3->Prod3 Scaffold Hop

Figure 1: Divergent synthetic pathways utilizing 1-phenyl-1H-pyrrole-3-carbaldehyde as a core scaffold.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Modified Vilsmeier-Haack)

Rationale: Standard Vilsmeier-Haack formylation (POCl₃/DMF) on N-phenylpyrrole yields a mixture favoring the 2-isomer (~80:20).[1] To shift selectivity toward the 3-isomer, we utilize a sterically crowded amide, N,N-diisopropylformamide (DIPF) , which hinders attack at the crowded C2 position.

Reagents:

  • 1-Phenylpyrrole (1.0 equiv)[1][2]

  • N,N-Diisopropylformamide (DIPF) (1.2 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.1 equiv)[3]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DIPF (1.2 equiv) in DCM to 0°C. Dropwise add POCl₃ (1.1 equiv). Stir for 30 min until the salt precipitates or the solution becomes clear/viscous.

  • Addition: Add a solution of 1-phenylpyrrole (1.0 equiv) in DCM dropwise to the complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Note: Higher temps may be needed to overcome the steric barrier of the 3-position.[1]

  • Hydrolysis: Cool to 0°C. Quench carefully with saturated aqueous Sodium Acetate (NaOAc) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: The crude will likely contain some 2-isomer.[1] Purify via flash column chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 10:1 to 4:1).

    • Differentiation: The 2-isomer is generally less polar (elutes first) due to internal H-bonding potential if NH was present, but with N-phenyl, rely on slight polarity differences; the 3-isomer is typically more polar.[1]

Protocol B: Reductive Amination for Library Generation

Rationale: This protocol is optimized for parallel synthesis of kinase inhibitor candidates.[1] Sodium triacetoxyborohydride (STAB) is used as a mild reductant to prevent reduction of the pyrrole ring or the N-phenyl moiety.

Reagents:

  • 1-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.1 equiv) (e.g., Morpholine, Piperazine derivatives)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and the amine in DCE (0.1 M concentration). Add catalytic Acetic Acid.[1] Stir at room temperature for 1 hour.

    • QC Check: Monitor by TLC or LCMS for disappearance of aldehyde (Schiff base formation).

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at room temperature for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM or EtOAc.

  • Isolation: Pass through a phase separator or dry over MgSO₄ and concentrate.

  • Salt Formation (Optional): For stability, convert the resulting amine to a HCl or fumarate salt by treating with the corresponding acid in diethyl ether.

Case Study: Synthesis of a Pyrrolo-Pyrimidine Kinase Inhibitor

Context: Pyrrolo[2,3-d]pyrimidines are bioisosteres of the purine core of ATP. Starting from the 3-carbaldehyde, one can access the 5,6-disubstituted pyrrolo[2,3-d]pyrimidine scaffold, a known pharmacophore for JAK and Src kinase inhibitors.

Workflow:

  • Condensation: React 1-phenyl-1H-pyrrole-3-carbaldehyde with N-phenacylpyridinium bromide and ammonium acetate (Kröhnke-type synthesis) or directly with malononitrile/amidine derivatives to fuse the pyrimidine ring.[1]

  • Validation: In a study targeting FMS kinase, analogous diaryl-pyrrole derivatives demonstrated IC₅₀ values in the nanomolar range (30–60 nM), validating the scaffold's ability to bind the ATP pocket effectively [1, 2].

References

  • El-Gamal, M. I., & Oh, C.-H. (2018).[4] Design and synthesis of new pyrrolo[3,2-c]pyridine derivatives as potential FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters , 28(16), 2761-2766.

  • Mesaros, E. F., et al. (2015).[4] Pyrrolo[2,1-f][1,2,4]triazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters , 25(6), 1253-1258.

  • Berrichi, A., & Bachir, R. (2025).[5] Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry , 25(5), 461-492.[5]

  • Sigma-Aldrich. (n.d.).[1] 1-Phenyl-1H-pyrrole-3-carbaldehyde Product Sheet.

  • PubChem. (2025).[1][6] Compound Summary for CID 120777-22-2. National Library of Medicine.[1]

  • Okada, E., et al. (2010). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Heterocycles , 81(7), 1669.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical intermediates.

Sources

Application

solvent selection for 1-phenyl-1H-pyrrole-3-carbaldehyde reactions

Application Note: Solvent Selection & Process Optimization for 1-Phenyl-1H-pyrrole-3-carbaldehyde Abstract 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 120777-22-2) is a critical pharmacophore in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 1-Phenyl-1H-pyrrole-3-carbaldehyde

Abstract

1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 120777-22-2) is a critical pharmacophore in medicinal chemistry, serving as a precursor for BODIPY dyes, porphyrins, and bioactive pyrrole-based alkaloids. Its unique structure—combining an electron-rich pyrrole ring with a lipophilic N-phenyl substituent and a reactive aldehyde handle—presents specific solubility and reactivity challenges. This guide provides a technical framework for solvent selection, balancing reaction kinetics, solubility parameters, and green chemistry principles (E-Factor reduction).

Part 1: Physicochemical Profile & Solubility Landscape

The N-phenyl group significantly alters the solubility profile compared to the parent 1H-pyrrole-3-carbaldehyde. The loss of the N-H hydrogen bond donor capability and the addition of the aromatic phenyl ring increases lipophilicity (LogP ~2.1) and disrupts water solubility.

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard work-up; Friedel-Crafts acylations; Vilsmeier-Haack extraction.
Polar Aprotic DMF, DMSO, AcetonitrileGood Nucleophilic substitutions; High-temp condensations. DMF serves as reactant/solvent in Vilsmeier-Haack.
Alcohols Ethanol, Methanol, IsopropanolModerate (Heat req.) Green Choice. Ideal for Knoevenagel condensations and Schiff base formation (product often precipitates upon cooling).
Aromatic Toluene, XyleneGood Azeotropic water removal (Dean-Stark) for difficult condensations.
Aqueous Water, BrinePoor Antisolvent for precipitation; washing phase during extraction.

Part 2: Upstream Synthesis (The Vilsmeier-Haack Protocol)

The industry-standard route to 1-phenyl-1H-pyrrole-3-carbaldehyde involves the formylation of 1-phenylpyrrole. Here, solvent selection is dictated by the mechanism: the solvent must often act as the reagent.

Mechanism & Solvent Role

The reaction utilizes DMF (Dimethylformamide) as both the solvent and the source of the formyl group. When treated with POCl₃, DMF forms the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the electron-rich C3 position of the pyrrole.

Critical Insight: While 1,2-Dichloroethane (DCE) is often used as a co-solvent to mitigate viscosity, neat DMF is preferred for process intensification.

Protocol 1: Vilsmeier-Haack Formylation
  • Reagents: 1-Phenylpyrrole (1.0 equiv), POCl₃ (1.1 equiv), DMF (5-10 volumes).

  • Step-by-Step:

    • Reagent Formation: Cool DMF to 0°C. Add POCl₃ dropwise under N₂. Stir for 20 min to generate the Vilsmeier salt.

    • Addition: Dissolve 1-phenylpyrrole in minimal DMF. Add slowly to the Vilsmeier salt, maintaining T < 10°C (Exothermic!).

    • Heating: Warm to 70-80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Hydrolysis (Critical): Pour reaction mixture into crushed ice/saturated Sodium Acetate (aq). The basic aqueous medium hydrolyzes the iminium intermediate to the aldehyde.

    • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Part 3: Downstream Functionalization (The Aldehyde Handle)

The aldehyde at C3 is the primary handle for drug discovery (e.g., Knoevenagel condensation, Reductive Amination).

Decision Matrix: Ethanol vs. Toluene
  • Ethanol (Green Protocol): Preferred for high-throughput screening. The product usually precipitates, simplifying purification (filtration vs. column chromatography).

  • Toluene (Thermodynamic Control): Required for sterically hindered substrates where water removal (Dean-Stark) is necessary to drive the equilibrium.

Protocol 2: Green Knoevenagel Condensation
  • Target: Synthesis of pyrrole-based acrylonitriles or cinnamates.

  • Solvent: Ethanol (Abs.)[1]

  • Catalyst: Piperidine (cat.) or Boric Acid (Green alternative).

  • Procedure:

    • Dissolve 1-phenyl-1H-pyrrole-3-carbaldehyde (1 mmol) and active methylene compound (e.g., Malononitrile, 1.1 mmol) in Ethanol (5 mL).

    • Add Piperidine (1 drop) or Boric Acid (10 mol%).

    • Reflux for 1-3 hours.

    • Self-Validating Step: Upon cooling to RT, the product should crystallize out of the solution due to the "solubility switch" (starting material is soluble in warm EtOH; conjugated product is less soluble).

    • Filter and wash with cold Ethanol.

Part 4: Visualizing the Process Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway and green chemistry constraints.

SolventSelection Start Start: 1-Phenyl-1H-pyrrole-3-carbaldehyde ReactionType Select Reaction Type Start->ReactionType Condensation Knoevenagel/Aldol (C=C Bond Formation) ReactionType->Condensation SchiffBase Schiff Base/Amination (C=N Bond Formation) ReactionType->SchiffBase Oxidation Oxidation to Acid (COOH Formation) ReactionType->Oxidation Ethanol Solvent: Ethanol (Green, Precipitation) Condensation->Ethanol Standard/Green Toluene Solvent: Toluene (Azeotropic Water Removal) Condensation->Toluene Hindered Substrates SchiffBase->Ethanol Reflux + AcOH Cat. Water_Acetone Solvent: Acetone/Water (KMnO4 Oxidation) Oxidation->Water_Acetone Precipitate Product Precipitates (Filtration) Ethanol->Precipitate DeanStark Equilibrium Driven (Dean-Stark) Toluene->DeanStark

Caption: Solvent selection decision tree for functionalizing 1-phenyl-1H-pyrrole-3-carbaldehyde. Green paths indicate preferred sustainable protocols.[2]

Part 5: Green Chemistry & Future Directions

Modern pharmaceutical protocols emphasize the reduction of VOCs (Volatile Organic Compounds).

  • Boric Acid Catalysis: Recent studies indicate that Boric Acid (10 mol%) in Ethanol is a superior, non-toxic alternative to Piperidine for Knoevenagel condensations, offering higher yields and easier workup (water wash removes the catalyst).

  • Ionic Liquids: Solvents like [BMIM][BF4] allow for recyclability but introduce complexity in product extraction. They are recommended only when ethanol-based protocols fail.

  • Mechanochemistry: Solvent-free grinding of the aldehyde with anilines (for Schiff bases) has shown promise, though scalability remains a challenge for this specific lipophilic derivative.

References

  • Vilsmeier-Haack Reaction on Pyrroles

    • Kira, M. A., et al. "Synthesis of pyrazole-4-carboxaldehydes." Journal of Chemical Society, described in Asian Journal of Research in Chemistry, 2010.

    • Context: Establishes the DMF/POCl3 protocol for heterocyclic aldehydes.
  • Green Knoevenagel Condensation

    • Chaudhari, M. A., et al. "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst." Engineering Proceedings, 2023.[3]

    • Context: Validates the Boric Acid/Ethanol protocol for aldehyde condens
  • Solubility & General Reactivity

    • PubChem Compound Summary for 1-Phenyl-1H-pyrrole-3-carbaldehyde (CID 13068988).
    • Context: Physicochemical data and lipophilicity confirm
  • Ionic Liquids in Pyrrole Chemistry

    • RSC Advances.
    • Context: Comparison of green solvents for pyrrole deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 1-Phenyl-1H-pyrrole-3-carbaldehyde During Storage

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the prevention of oxidation of 1-phenyl-1H-pyrrole-3-carbaldehyde d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the prevention of oxidation of 1-phenyl-1H-pyrrole-3-carbaldehyde during storage. Understanding the inherent reactivity of this molecule is the first step toward ensuring its stability and the integrity of your experimental results.

Introduction: The Challenge of Storing 1-Phenyl-1H-pyrrole-3-carbaldehyde

1-Phenyl-1H-pyrrole-3-carbaldehyde is a valuable synthetic intermediate, but its chemical structure presents a dual vulnerability to oxidation. The presence of both an aromatic aldehyde and an electron-rich pyrrole ring makes it susceptible to degradation upon exposure to atmospheric oxygen, light, and elevated temperatures. This guide will dissect the mechanisms of oxidation and provide actionable protocols to mitigate these degradation pathways, ensuring the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My initially colorless or pale-yellow solution of 1-phenyl-1H-pyrrole-3-carbaldehyde has turned brown. What is happening?

This discoloration is a classic indicator of oxidation. The pyrrole ring itself is prone to autoxidation, which often leads to the formation of colored, polymeric materials, often described as gums or sludge.[1] This process can be initiated by exposure to air and light.

Q2: I've noticed a change in the purity of my compound over time, even when stored in the dark. What could be the cause?

Besides the coloration from pyrrole ring oxidation, the aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-pyrrole-3-carboxylic acid. This is a common degradation pathway for many aldehydes and will result in a decrease in the purity of your starting material.

Q3: What are the ideal storage conditions for 1-phenyl-1H-pyrrole-3-carbaldehyde?

To minimize oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[2][3][4] It is also crucial to protect it from light.

Q4: Can I use an antioxidant to improve the stability of my compound?

Yes, the use of antioxidants can be an effective strategy. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used to prevent the oxidation of organic compounds, including those with aldehyde functionalities.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides a more detailed breakdown of potential issues and their solutions, grounded in the chemical principles of oxidation.

Issue 1: Observable Color Change (Yellowing to Browning)
  • Root Cause: This is primarily due to the oxidation of the pyrrole ring. Pyrroles are known to be unstable in the presence of oxygen and can undergo autoxidation.[1] This process can be accelerated by light, leading to the formation of complex, colored degradation products. The mechanism can involve the reaction of the pyrrole ring with singlet oxygen, a reactive oxygen species, to form endoperoxides which can then rearrange to various oxidized products, including succinimide derivatives.[5][6][7]

  • Preventative Measures:

    • Inert Atmosphere: Always handle and store the compound under an inert gas like nitrogen or argon.[2][3][4] This displaces the oxygen necessary for the oxidation to occur.

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to exclude light, which can catalyze the formation of reactive oxygen species.

  • Corrective Action: If a solution has already started to discolor, its purity is compromised. It is recommended to purify the material (e.g., by column chromatography) before use in sensitive applications.

Issue 2: Decreased Purity Detected by Analytical Methods (e.g., HPLC, NMR)
  • Root Cause: The primary cause of decreasing purity is the oxidation of the aldehyde group to a carboxylic acid. This is a free-radical chain reaction that is initiated by the abstraction of the aldehydic hydrogen.

  • Preventative Measures:

    • Inert Atmosphere and Cold Storage: As with pyrrole ring oxidation, minimizing oxygen exposure and storing at 2-8°C will significantly slow down this process.

    • Addition of an Antioxidant: Incorporating a free-radical scavenger like Butylated Hydroxytoluene (BHT) can effectively inhibit the autoxidation of the aldehyde. BHT acts by donating a hydrogen atom to the peroxy radicals that propagate the chain reaction, thus terminating the oxidation process. A typical concentration for BHT is 0.1% (w/w).[8]

  • Corrective Action: If the presence of the carboxylic acid impurity is confirmed, purification of the bulk material is necessary.

Experimental Protocols

Protocol 1: Proper Storage Procedure for 1-Phenyl-1H-pyrrole-3-carbaldehyde
  • Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge: Before adding the compound, flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.[2][3][4]

  • Transfer: Quickly transfer the desired amount of 1-phenyl-1H-pyrrole-3-carbaldehyde into the vial. If it is a solid, do this in a glove box or under a blanket of inert gas. If it is a solution, use a syringe that has been pre-flushed with inert gas.

  • Headspace Purge: After adding the compound, briefly flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Sealing and Labeling: Seal the vial with paraffin film to provide an extra barrier against atmospheric intrusion. Label the vial clearly with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Addition of BHT as an Antioxidant
  • Prepare BHT Stock Solution: Prepare a stock solution of BHT in a solvent that is compatible with your compound and subsequent application (e.g., ethanol or the solvent in which your compound is dissolved).[9][10] A common stock concentration is 10 mg/mL.

  • Calculate Required Volume: Determine the volume of the BHT stock solution needed to achieve a final concentration of approximately 0.1% (w/w) in your 1-phenyl-1H-pyrrole-3-carbaldehyde solution.

  • Addition and Mixing: Add the calculated volume of the BHT stock solution to your compound solution and mix thoroughly.

  • Storage: Store the stabilized solution according to the procedure outlined in Protocol 1.

Protocol 3: Analytical Monitoring of Oxidation

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the purity of your compound and detecting the formation of the carboxylic acid degradation product.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for this separation.[11][12]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, to ensure good peak shape) is typically effective.[11][13]

  • Detection: UV detection at a wavelength where both the starting material and the potential degradation products absorb (e.g., 225-286 nm) can be used.[11][14]

  • Procedure:

    • Prepare a standard solution of your pure 1-phenyl-1H-pyrrole-3-carbaldehyde at a known concentration.

    • Prepare a sample of your stored compound at the same concentration.

    • Inject both the standard and the sample into the HPLC system.

    • Compare the chromatograms. A decrease in the peak area of the starting material and the appearance of a new, more polar peak (which would elute earlier on a reversed-phase column) is indicative of oxidation to the carboxylic acid.

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy can be used to detect the conversion of the aldehyde to a carboxylic acid.

  • Key Signals to Monitor:

    • Aldehyde Proton (-CHO): The proton of the aldehyde group in 1-phenyl-1H-pyrrole-3-carbaldehyde will appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[15][16]

    • Carboxylic Acid Proton (-COOH): If oxidation has occurred, a new, broad singlet will appear even further downfield, typically above δ 10 ppm, corresponding to the carboxylic acid proton.[15][17][18]

  • Procedure:

    • Acquire a ¹H NMR spectrum of a pure, fresh sample of 1-phenyl-1H-pyrrole-3-carbaldehyde to establish a reference.

    • Acquire a ¹H NMR spectrum of your stored sample.

    • Compare the spectra, paying close attention to the δ 9-12 ppm region. The appearance of a broad peak above δ 10 ppm is a clear indication of oxidation to the carboxylic acid. The relative integration of this new peak compared to the aldehyde peak can provide a semi-quantitative measure of the extent of degradation.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[2][3][4]
Light Conditions Protected from Light (Amber Vial)Prevents photochemical degradation and the formation of reactive oxygen species.
Antioxidant Butylated Hydroxytoluene (BHT)Acts as a free-radical scavenger to inhibit the autoxidation of the aldehyde group.

Visualizing the Oxidation Pathways and Prevention Strategy

G cluster_compound 1-Phenyl-1H-pyrrole-3-carbaldehyde cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_prevention Prevention Strategies Compound 1-Phenyl-1H-pyrrole-3-carbaldehyde (Stable) AldehydeOx Oxidation of Aldehyde Group Compound->AldehydeOx O2 PyrroleOx Oxidation of Pyrrole Ring Compound->PyrroleOx O2, light CarboxylicAcid 1-Phenyl-1H-pyrrole-3-carboxylic acid AldehydeOx->CarboxylicAcid Polymer Colored Polymers/ Degradation Products PyrroleOx->Polymer Inert Inert Atmosphere (Nitrogen/Argon) Inert->Compound Prevents Cold Refrigeration (2-8°C) Cold->Compound Slows Light Light Protection Light->PyrroleOx Inhibits Antioxidant Antioxidant (BHT) Antioxidant->AldehydeOx Inhibits

Caption: Decision workflow for storing and handling 1-phenyl-1H-pyrrole-3-carbaldehyde to prevent oxidation.

References

Sources

Optimization

Technical Support Center: Optimizing Pyrrole-3-Carboxaldehyde Synthesis

Current Status: Operational Ticket Topic: Solving Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Beta-Position" Paradox Synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Solving Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Beta-Position" Paradox

Synthesizing pyrrole-3-carboxaldehyde is notoriously deceptive. Pyrrole is an electron-rich aromatic system that undergoes Electrophilic Aromatic Substitution (EAS) with ease, but it possesses a strong intrinsic preference for the


-position (C2)  over the 

-position (C3)
.

If you are experiencing low yields (<20%) or complex mixtures, you are likely fighting against this thermodynamic and kinetic preference. To succeed, you must stop "hoping" for C3 selectivity and force it using one of two validated pathways:

  • Steric Blocking (The Bray Method): Using a bulky N-protecting group to physically shield C2.

  • Reductive Arrest: Reducing a commercially available pyrrole-3-ester to the aldehyde without over-shooting to the alcohol.

Module 1: The Steric Blocking Strategy (N-TIPS)

Target Audience: Users attempting direct formylation (Vilsmeier-Haack) and getting C2-isomers or tars.

The Core Mechanism

Direct Vilsmeier-Haack formylation of unprotected pyrrole yields almost exclusively pyrrole-2-carboxaldehyde. To invert this selectivity, we utilize the Triisopropylsilyl (TIPS) group. Unlike smaller groups (Me, Tosyl, Boc), the TIPS group is massive enough to sterically crowd the C2/C5 positions, forcing the electrophile to attack C3.

Validating Your Workflow

Review your protocol against this standard. Any deviation here is a potential failure point.

  • Protection: Pyrrole + TIPS-Cl + NaH

    
     N-TIPS-Pyrrole.
    
  • Formylation: N-TIPS-Pyrrole + Vilsmeier Reagent (POCl

    
    /DMF) 
    
    
    
    C3-Formylated intermediate.
  • Hydrolysis/Deprotection: Basic hydrolysis cleaves the iminium salt and often the TIPS group (or requires a separate TBAF step).

Troubleshooting Guide: N-TIPS Route
SymptomProbable CauseCorrective Action
Major Product is C2-Aldehyde TIPS Desilylation The TIPS group fell off before formylation. Ensure the Vilsmeier reagent is prepared at 0°C and the reaction is kept anhydrous. Acid generated in situ can cleave the silyl group if moisture is present.
Low Yield (<30%) Incomplete Vilsmeier Formation POCl

degrades over time. Distill POCl

prior to use or use a fresh bottle. The "Vilsmeier Salt" must precipitate as a white solid in DMF/DCM before adding the pyrrole.
Black Tar / Polymerization Acidic Workup Pyrroles polymerize rapidly in acid.[1] NEVER quench with strong acid. Quench with saturated Sodium Acetate (NaOAc) or NaHCO

to keep pH > 7.
No Reaction Steric Overkill If using a substituted pyrrole and TIPS, C3 might also be blocked. Check 1H-NMR for steric crowding.
Visualizing the Regioselectivity Logic

TIPS_Strategy Start Pyrrole Substrate Decision Protecting Group? Start->Decision SmallPG Small Group (Me, Boc, Ts) Decision->SmallPG Low Sterics LargePG Bulky Group (TIPS) Decision->LargePG High Sterics Vilsmeier1 Vilsmeier-Haack (POCl3/DMF) SmallPG->Vilsmeier1 Vilsmeier2 Vilsmeier-Haack (POCl3/DMF) LargePG->Vilsmeier2 ResultC2 C2-Formylation (Thermodynamic Pref.) Vilsmeier1->ResultC2 C2 Accessible ResultC3 C3-Formylation (Steric Control) Vilsmeier2->ResultC3 C2 Blocked

Caption: Logical flow demonstrating how steric bulk (TIPS) inverts regioselectivity from C2 to C3.

Module 2: The Reductive Strategy (DIBAL-H)

Target Audience: Users starting from Methyl pyrrole-3-carboxylate and experiencing over-reduction (alcohol formation) or low recovery.

The Core Mechanism

This method bypasses EAS regioselectivity issues by starting with the carbon framework already in place. The challenge is arresting the reduction of the ester (Oxidation State +3) at the aldehyde (Oxidation State +2) using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.[2]

Critical Protocol Parameters
  • Temperature: Must be maintained at -78°C (Dry Ice/Acetone). Even -60°C allows over-reduction.

  • Stoichiometry: Use exactly 1.1 to 1.2 equivalents of DIBAL-H. Excess reagent leads to the alcohol.

  • Solvent: Anhydrous DCM or Toluene (DCM is often preferred for solubility of pyrroles).

Troubleshooting Guide: Reduction Route
SymptomProbable CauseCorrective Action
Product is Alcohol (R-CH2OH) Temperature Spike The reaction warmed up during DIBAL addition.[3] Add DIBAL-H dropwise down the side of the flask to pre-cool it. Monitor internal temp with a probe.
Product is Alcohol (R-CH2OH) Quench Delay The tetrahedral intermediate is stable at -78°C but collapses to aldehyde upon warming.[3] If excess DIBAL is present during warming, it reduces the aldehyde. Quench with Methanol at -78°C before removing the cooling bath.
Low Mass Recovery (Emulsion) Aluminum Salts Aluminum forms gelatinous emulsions with water, trapping your product. Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash. Stir vigorously for 1-2 hours until layers separate cleanly.
Starting Material Remains Old Reagent DIBAL-H is moisture sensitive. Titrate your DIBAL or use a fresh bottle.
Visualizing the Reduction Workflow

DIBAL_Workflow Ester Pyrrole-3-Ester Complex Tetrahedral Al-Intermediate (Stable at -78°C) Ester->Complex DIBAL-H (1.1 eq) -78°C Quench Methanol Quench (-78°C) Complex->Quench Correct Protocol Alcohol Pyrrole-3-Methanol (Over-reduction) Complex->Alcohol Warming w/ Excess DIBAL Aldehyde Pyrrole-3-Carboxaldehyde Quench->Aldehyde Hydrolysis

Caption: The critical path for DIBAL-H reduction. Warming before quenching leads to irreversible over-reduction.

Module 3: Stability & Purification (The "Black Tar" FAQ)

Q: My product looked pure on TLC, but turned into black tar after the rotovap. Why? A: Pyrrole-3-carboxaldehydes are acid-sensitive. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes the acidic sites. Alternatively, use Basic Alumina or Florisil for purification.

Q: Can I store the aldehyde? A: Yes, but it oxidizes to the carboxylic acid and polymerizes over time.

  • Storage: Store under Nitrogen/Argon at -20°C. If it turns dark brown, filter through a small pad of basic alumina before use.

Q: I see a "double spot" on NMR/TLC. Is it impure? A: Not necessarily. Pyrrole aldehydes can exhibit rotamers due to hydrogen bonding between the NH and the Carbonyl oxygen, especially in N-unsubstituted cases. Run the NMR at a higher temperature (e.g., 50°C) to see if the peaks coalesce.

References

  • Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles from N-triisopropylsilylpyrrole." The Journal of Organic Chemistry, 55(26), 6317–6328.

    • Key Insight: Establishes the N-TIPS group as the gold standard for directing electrophiles to the C3 position.
  • Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-formylpyrroles." The Journal of Organic Chemistry, 49(1), 203-205.

    • Key Insight: Early foundational work on steric control in pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). "Vilsmeier-Haack Reaction."[4][5][6][7]

    • Key Insight: Mechanistic details on the chloroiminium ion form
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Troubleshooting

removing phosphorus oxychloride residues from pyrrole formylation

A Specialist's Guide to Removing Phosphorus Oxychloride Residues from Vilsmeier-Haack Reactions Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Specialist's Guide to Removing Phosphorus Oxychloride Residues from Vilsmeier-Haack Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Vilsmeier-Haack reaction for pyrrole formylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and perfect your post-reaction workup, specifically focusing on the complete removal of phosphorus oxychloride (POCl₃) and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

Phosphorus oxychloride is not the direct formylating agent. Its role is to activate a substituted amide, most commonly N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2][3] This reagent is the species that attacks the electron-rich pyrrole ring to introduce the formyl group precursor. The reaction is versatile and effective for formylating electron-rich heterocyclic systems.[1][4]

Q2: What are the primary phosphorus-containing residues I need to remove after the reaction?

The residues are not just limited to unreacted POCl₃. During the essential quenching and workup steps where water is introduced, POCl₃ undergoes vigorous hydrolysis.[5][6] This process generates a series of phosphorus-based byproducts that must be removed:

  • Phosphoric Acid (H₃PO₄): The final, stable hydrolysis product of POCl₃.[6][7]

  • Pyrophosphoryl Chloride and other Intermediates: Incomplete hydrolysis can lead to various reactive intermediates.[6]

  • Inorganic Phosphate Salts: When you neutralize the acidic mixture with a base (e.g., NaHCO₃), you form sodium phosphate salts, which are typically water-soluble but can sometimes precipitate or complicate extractions.

Q3: Why is quenching excess POCl₃ considered a critical and potentially hazardous step?

The hydrolysis of POCl₃ is a violently exothermic reaction.[1][5][7] Adding the quenching agent (like water or an aqueous base) directly to the reaction mixture can cause a localized, uncontrolled temperature spike, leading to vigorous outgassing of HCl and a potential thermal runaway.[8] For this reason, a specific procedure known as a "reverse quench" is the standard, safety-first approach.[7][9]

Q4: What is a "reverse quench" and why is it the recommended procedure?

A "reverse quench" involves slowly adding the reaction mixture containing POCl₃ to a large, vigorously stirred volume of a cold quenching solution (e.g., ice/water or an aqueous base).[7][8] This method is superior for several reasons:

  • Thermal Control: The large volume of the cold quench solution acts as a heat sink, safely dissipating the heat generated from the exothermic hydrolysis.[7]

  • Controlled Reaction: The slow, dropwise addition ensures that only a small amount of POCl₃ is reacting at any given moment, preventing the accumulation of unstable intermediates and avoiding a dangerous exotherm.[8][9]

  • Safety: It is the universally recommended method for safely destroying excess POCl₃ and related reagents.[7][8]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the workup phase of your pyrrole formylation.

Problem 1: My workup was violently exothermic and splashed out of the flask. What went wrong?

Potential Cause: You likely performed a "direct quench" by adding water or an aqueous solution directly to the reaction mixture. This is extremely dangerous as the localized heat of hydrolysis cannot be dissipated effectively, leading to a runaway reaction.[8]

Recommended Solution:

  • Always use a reverse quench. Prepare a separate, larger flask with the quenching solution (e.g., a slurry of crushed ice and saturated sodium bicarbonate) and cool it in an ice bath.

  • Slowly add your reaction mixture dropwise to this vigorously stirred quenching solution.

  • Monitor the temperature of the quenching flask continuously, ensuring it stays below 20°C by controlling the addition rate.[7]

Problem 2: After quenching and extraction, my crude product is a sticky oil or tar contaminated with white solids.

Potential Cause: This is a classic sign of residual phosphorus byproducts. The sticky nature often comes from phosphoric acid, while the solids can be inorganic phosphate salts formed during neutralization.[7] These byproducts can prevent product crystallization and complicate purification.

Recommended Solution:

  • Ensure Complete Neutralization: After the initial quench, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[7] This converts all phosphoric and hydrochloric acid into their respective sodium salts.

  • Thorough Aqueous Washes: During the workup, wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.[10]

    • Water (H₂O) to wash out the bulk of the phosphate and bicarbonate salts.

    • Brine (saturated aqueous NaCl) to break up any emulsions and remove residual water from the organic layer before drying.[10]

  • Address Precipitation: If inorganic salts precipitate and trap your product, you may need to dilute the entire biphasic mixture with more water and organic solvent to redissolve everything before separating the layers.[7]

Problem 3: My formylated pyrrole product seems to be decomposing during the workup.

Potential Cause: While many formylpyrroles are robust, some substituted pyrroles can be sensitive to strongly basic or acidic conditions, leading to degradation or polymerization.[11] A standard bicarbonate quench can result in a pH that is too high for sensitive products.

Recommended Solution:

  • Use a Buffered Quench: Switch from sodium bicarbonate to a saturated aqueous solution of sodium acetate (NaOAc).[9][10] Sodium acetate provides a buffered system, which neutralizes the strong acids (HCl, H₃PO₄) while maintaining a milder, slightly acidic to neutral pH (typically pH 4-6), protecting sensitive functional groups.[12]

  • Maintain Low Temperatures: Perform the entire quench and workup procedure at low temperatures (0-10°C) to minimize the rate of any potential decomposition reactions.[1]

Problem 4: How can I be certain that all phosphorus residues have been removed from my final product?

Potential Cause: Standard purification methods like column chromatography may not always effectively separate the desired product from all phosphorus-containing impurities, especially if they are non-polar.

Recommended Solution:

  • ³¹P NMR Spectroscopy: This is the most definitive method. Phosphorus-31 is an NMR-active nucleus. A ³¹P NMR spectrum of your final compound will show distinct peaks for any phosphorus-containing impurities. A clean spectrum with no signals confirms the absence of these residues.

  • Qualitative Test for Aqueous Waste (Ammonium Molybdate Test): To confirm that your washes are effectively removing phosphate, you can test the aqueous layer. Acidify a small sample of the aqueous wash with nitric acid, add ammonium molybdate solution, and warm gently. The formation of a canary yellow precipitate indicates the presence of phosphate ions.[13][14]

Visualizing the Chemistry and Workflow

Diagrams can clarify complex processes. Below are DOT language scripts for visualizing the key reaction and the recommended workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium_Adduct Iminium Adduct Vilsmeier->Iminium_Adduct Pyrrole Pyrrole Pyrrole->Iminium_Adduct Electrophilic Attack Aldehyde 2-Formylpyrrole Iminium_Adduct->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: Mechanism of Pyrrole Formylation.

Quench_Workflow start End of Reaction (Pyrrole + excess POCl₃) prep_quench Prepare large flask with ice/aqueous base (NaHCO₃ or NaOAc) and cool to 0°C addition Slowly add reaction mixture to quench solution with vigorous stirring start->addition prep_quench->addition monitor Monitor Temperature (Keep < 20°C) addition->monitor monitor->addition Too fast/ Hot stir Stir until gas evolution ceases and pH is neutral/basic (7-8) monitor->stir OK extract Transfer to Separatory Funnel Extract with Organic Solvent stir->extract wash Wash Organic Layer (aq. NaHCO₃, H₂O, Brine) extract->wash finish Dry (Na₂SO₄), Filter, and Concentrate wash->finish product Crude Product for Purification finish->product

Caption: Recommended Reverse Quench Workflow.

Data Summary: Comparing Quenching Methods

FeatureProtocol 1: Sodium Bicarbonate QuenchProtocol 2: Sodium Acetate Quench
Quenching Agent Saturated aqueous NaHCO₃Saturated aqueous NaOAc
Final pH Typically 7-8 (Slightly Basic)Typically 4-6 (Buffered, Mildly Acidic/Neutral)[12]
Pros Strong neutralizing capacity, readily available, effectively removes acidic byproducts.[7]Ideal for base-sensitive substrates, provides a buffered system preventing pH spikes, safe and effective.[9][10]
Cons Can be too basic for some products, vigorous CO₂ evolution requires a large headspace.[8]Less common, may not be sufficient for reactions with a very large excess of acid.
Best For Robust, acid-stable formylated pyrroles.Products with base-labile functional groups or those prone to polymerization under basic conditions.

Experimental Protocols

Protocol 1: Standard Quench with Ice/Aqueous Sodium Bicarbonate

This is a robust and generally safe method for most Vilsmeier-Haack reaction workups.[7]

  • Preparation: In a separate flask at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). Equip this flask with a large magnetic stir bar and place it in an ice bath.

  • Cooling: Once the formylation is complete, cool the reaction mixture containing excess POCl₃ in a separate ice bath.

  • Addition (Reverse Quench): Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature below 20°C.[7] If the temperature rises, pause the addition and add more ice.

  • Neutralization and Stirring: After the addition is complete, allow the mixture to stir until all the ice has melted and the evolution of CO₂ gas has stopped. Use pH paper or a pH meter to confirm the aqueous layer is pH 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Workup: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.[10]

Protocol 2: Buffered Quench with Aqueous Sodium Acetate

This method is recommended for reactions where the formylated pyrrole product is sensitive to strong bases.[9][10]

  • Preparation: In a separate flask, prepare a saturated aqueous solution of sodium acetate (NaOAc). For an even safer quench that avoids potential accumulation of intermediates at low temperatures, this solution can be warmed to 35-40°C with vigorous stirring.[7][9]

  • Addition (Reverse Quench): Slowly add the reaction mixture containing excess POCl₃ dropwise to the warm, vigorously stirred sodium acetate solution. The controlled, slightly elevated temperature can ensure immediate and complete hydrolysis of reactive phosphorus species.[7][9]

  • Stirring: After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure the reaction is complete.

  • Extraction and Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent. Proceed with the standard aqueous workup as described in Protocol 1 (washing with water and brine).

References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (n.d.).
  • Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. (n.d.).
  • Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (n.d.).
  • Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent - Benchchem. (n.d.).
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. (2024, November 11).
  • Phosphoryl chloride - Wikipedia. (n.d.).
  • detection of phosphorus in organic compound - Chemistry Stack Exchange. (2016, December 23).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • How can I properly quench POCl3? - ResearchGate. (2020, September 14).
  • Determining inorganic and organic phosphorus - Helda. (n.d.).
  • Preventing polymerization of pyrrole compounds under acidic conditions - Benchchem. (n.d.).
  • Sodium acetate buffer solution for molecular biology - Merck. (n.d.).

Sources

Optimization

recrystallization solvents for 1-phenyl-1H-pyrrole-3-carbaldehyde

Technical Support Center: 1-Phenyl-1H-pyrrole-3-carbaldehyde Isolation & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Phenyl-1H-pyrrole-3-carbaldehyde Isolation & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals working with N-arylpyrrole derivatives.

Isolating high-purity 1-phenyl-1H-pyrrole-3-carbaldehyde (and its substituted analogs, such as the 2,5-dimethyl derivative) is a frequent bottleneck. Because these compounds possess a highly lipophilic aromatic core paired with a polar hydrogen-bond-accepting aldehyde group, their solubility profiles can be unpredictable. This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative data to help you design a self-validating recrystallization protocol.

Part 1: Physicochemical Profiling

Before selecting a solvent system, you must understand the thermodynamic parameters of your target molecule. The 1-phenyl substitution significantly increases the lipophilicity of the pyrrole ring, while the 3-carbaldehyde moiety introduces a localized dipole.

Table 1: Key Physicochemical Properties for Solvent Selection

Property1-Phenyl-1H-pyrrole-3-carbaldehyde2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehydeImpact on Recrystallization
Synthesis Route Vilsmeier-Haack formylation[1]Paal-Knorr followed by Vilsmeier-Haack[1]Crude will contain polar amine/formamide salts.
Melting Point ~50–60 °C (Estimated base)87–90 °C[2]Low MP increases the risk of "oiling out" during cooling.
Solubility Profile High in DCM, CHCl₃, EtOAcHigh in DCM, CHCl₃, EtOAcRequires a binary solvent system (Good Solvent + Anti-solvent).
Optimal Solvents EtOAc / HexaneCHCl₃ / Hexane (~1:1)[3] or Aqueous Ethanol[1]Highly tunable systems allow for precise saturation control.

Part 2: Solvent Selection Workflow

The choice of recrystallization solvent is dictated by the specific impurity profile of your crude mixture. Use the logical workflow below to determine the optimal binary solvent system.

SolventSelection Start Analyze Crude Purity (via TLC/HPLC) ImpurityType Identify Major Impurity Class Start->ImpurityType Polar Polar Impurities (Vilsmeier Reagents / Salts) ImpurityType->Polar NonPolar Non-Polar Impurities (Unreacted Pyrrole Core) ImpurityType->NonPolar Regio Regioisomers (e.g., 2-carbaldehyde isomer) ImpurityType->Regio Solvent1 Aqueous Ethanol (70-80% EtOH) Polar->Solvent1 High solubility for salts Solvent2 Chloroform / Hexane (1:1 to 1:3 ratio) NonPolar->Solvent2 Retains lipophilics in mother liquor Solvent3 Ethyl Acetate / Hexane (Gradient Crystallization) Regio->Solvent3 Maximizes ΔSolubility

Figure 1: Decision matrix for selecting a recrystallization solvent based on crude impurity profiling.

Part 3: Self-Validating Recrystallization Protocol

To ensure scientific integrity, a recrystallization protocol must be self-validating—meaning each step contains a built-in check to confirm success before proceeding. The following protocol utilizes a Chloroform/Hexane binary system, which is highly effective for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde[3].

Step 1: Initial Dissolution (The "Good" Solvent)

  • Weigh the crude 1-phenyl-1H-pyrrole-3-carbaldehyde into a round-bottom flask.

  • Add a minimal amount of hot Chloroform (CHCl₃) until the solid just dissolves. Causality: Using the absolute minimum volume of the "good" solvent ensures a steep saturation curve, maximizing your final yield.

Step 2: Hot Filtration (Self-Validation Check 1)

  • Pass the hot solution through a pre-warmed fluted filter paper.

  • Validation: Inspect the filter paper. If polymer byproducts from the Vilsmeier-Haack reaction are present, they will be captured here. If the paper is clean, your upstream aqueous workup was highly efficient.

Step 3: Anti-Solvent Titration

  • Keep the filtrate at a gentle reflux.

  • Dropwise, add hot Hexane (the anti-solvent) until the solution becomes faintly turbid (the "cloud point").

  • Self-Validation Check 2: Add exactly one drop of hot CHCl₃. The solution should turn completely clear. If it remains cloudy, your product is oiling out, or an impurity is crashing out prematurely.

Step 4: Controlled Nucleation and Harvesting

  • Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

  • Once crystals have formed at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize lattice formation.

  • Filter via a Büchner funnel, wash with ice-cold Hexane, and dry under a vacuum.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because 1-phenyl-1H-pyrrole-3-carbaldehydes have relatively low melting points (e.g., 87–90 °C for the 2,5-dimethyl derivative[2]), they easily form supercooled liquids. Solution: Switch to a solvent system with a lower boiling point (e.g., Dichloromethane/Hexane instead of Toluene/Heptane). Alternatively, titrate less anti-solvent to lower the cloud point temperature, and introduce a seed crystal when the solution is just a few degrees above room temperature.

Q2: How do I remove residual Vilsmeier-Haack reagents (DMF/POCl₃ byproducts) that survived the aqueous workup? A: Polar impurities, such as dimethylamine salts from the formylation step, can sometimes become trapped in the crystal lattice if you use a strictly non-polar solvent system[3]. Solution: Switch your recrystallization system to Aqueous Ethanol (70-80% EtOH) [1]. The water content provides a highly favorable thermodynamic environment for the polar salts, keeping them dissolved in the mother liquor, while the lipophilic 1-phenyl group forces the pyrrole to crystallize out as the solution cools.

Q3: My NMR shows a 5-10% contamination of the 2-carbaldehyde regioisomer. Can recrystallization separate these? A: Yes, but it requires exploiting subtle differences in hydrogen-bonding dynamics. The 2-carbaldehyde isomer interacts differently with polar solvents than the 3-carbaldehyde isomer. Solution: Utilize an Ethyl Acetate / Hexane gradient. Perform a fractional crystallization by dissolving the crude in pure EtOAc, then very slowly increasing the hexane ratio. The 3-carbaldehyde typically exhibits a slightly higher lattice energy and will nucleate first. Harvest the first crop of crystals immediately to ensure regioisomeric purity.

References

  • NEW SYNTHESIS OF PYRVINIUM THAT INHIBITS THE β-CATENIN/TCF4 PATHWAY Source: CLOCKSS (Heterocycles, Vol. 85, No. 5, 2012) URL:[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 1-Phenyl-1H-pyrrole-3-carbaldehyde for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-phenyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will dissect its spectral features, compare it with structurally similar alternatives, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage ¹H NMR data for this class of compounds.

The Foundational Principles: Understanding the ¹H NMR Spectrum of Aromatic Heterocycles

Before delving into the specific analysis of 1-phenyl-1H-pyrrole-3-carbaldehyde, it is crucial to grasp the key principles that govern its ¹H NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

In the case of 1-phenyl-1H-pyrrole-3-carbaldehyde, we have two key structural motifs that influence the proton chemical shifts: the 1-phenyl-substituted pyrrole ring and the aldehyde group at the 3-position. The pyrrole ring is an electron-rich aromatic system, and the nitrogen atom influences the electron density at different positions. The phenyl group at the N-1 position and the aldehyde group at the C-3 position will exert significant electronic and anisotropic effects on the pyrrole ring protons. The aldehyde proton itself is highly deshielded due to the magnetic anisotropy of the carbonyl group and typically appears in the downfield region of the spectrum (9-10 ppm).[1]

Spin-spin coupling, or J-coupling, provides information about the connectivity of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled protons. In five-membered aromatic heterocycles like pyrrole, the coupling constants between adjacent protons are typically in the range of 2-4 Hz, while longer-range couplings can also be observed.[2]

Deciphering the Spectrum: ¹H NMR Analysis of 1-Phenyl-1H-pyrrole-3-carbaldehyde

While a publicly available, fully assigned ¹H NMR spectrum for 1-phenyl-1H-pyrrole-3-carbaldehyde is not readily found in the searched literature, we can predict its spectrum with a high degree of confidence based on the analysis of closely related compounds and fundamental NMR principles.

The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit signals corresponding to the aldehyde proton, the three pyrrole ring protons, and the five protons of the phenyl group.

Predicted ¹H NMR Spectral Data for 1-Phenyl-1H-pyrrole-3-carbaldehyde:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C(O)~9.7 - 9.9s (singlet)-
H-2~7.8 - 8.0t (triplet)~1.5 - 2.0
H-5~7.4 - 7.6dd (doublet of doublets)~2.5 - 3.0, ~1.5 - 2.0
Phenyl (ortho-H)~7.4 - 7.6m (multiplet)-
Phenyl (meta, para-H)~7.2 - 7.4m (multiplet)-
H-4~6.7 - 6.9dd (doublet of doublets)~2.5 - 3.0, ~1.5 - 2.0

Causality Behind the Assignments:

  • Aldehyde Proton (H-C(O)): The strong deshielding effect of the carbonyl group places this proton significantly downfield, as is characteristic for aldehydes.[1] It is expected to be a singlet as it has no adjacent protons to couple with.

  • Pyrrole Protons (H-2, H-4, H-5):

    • H-2: This proton is situated between the nitrogen atom and the electron-withdrawing aldehyde group at the 3-position. This electronic environment leads to significant deshielding, placing it at the lowest field among the pyrrole protons. It is expected to appear as a triplet due to coupling with both H-4 and H-5 with similar small coupling constants.

    • H-5: This proton is adjacent to the nitrogen and is also influenced by the phenyl group. Its chemical shift will be downfield compared to a simple pyrrole. It will appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling with H-2.

    • H-4: This proton is adjacent to the carbon bearing the aldehyde group. It will be coupled to both H-5 and H-2, resulting in a doublet of doublets.

  • Phenyl Protons: The protons on the N-phenyl group will appear in the aromatic region, typically as a complex multiplet due to overlapping signals of the ortho, meta, and para protons.

A Comparative Analysis: Benchmarking Against Structural Alternatives

To provide a clearer context for the spectral features of 1-phenyl-1H-pyrrole-3-carbaldehyde, a comparison with structurally related compounds is invaluable. The following table summarizes the reported ¹H NMR data for several alternative pyrrole-3-carbaldehydes.

Table of Comparative ¹H NMR Data for Pyrrole-3-carbaldehyde Derivatives (in CDCl₃):

CompoundH-C(O) (δ, ppm)H-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Other Signals (δ, ppm)Reference
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.60 (s)-6.94 (d, J=3.0)6.87 (d, J=3.0)Phenyl and methoxy protons[3]
1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.65 (s)-6.87 (d, J=3.0)6.82 (d, J=3.0)Phenyl and methoxy protons[3]
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.73 (s)-6.94 (d, J=3.0)6.89 (d, J=3.0)Phenyl and methoxy protons[3]
1-(4-methoxyphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-pyrrole-3-carbaldehyde9.86 (s)-6.67 (s)-Phenyl and methoxy protons[4]

Key Observations from the Comparison:

  • The aldehyde proton consistently appears in the 9.6-9.9 ppm region, confirming its characteristic downfield shift.

  • The electronic nature of the substituent at the 2-position significantly influences the chemical shifts of the pyrrole protons. For instance, the presence of a nitro-substituted phenyl group at the 2-position generally deshields the pyrrole protons.

  • In the 5-phenyl substituted analogue, the H-4 proton appears as a singlet, as the H-5 position is substituted. This highlights how substitution patterns simplify or complicate the splitting patterns observed in the spectrum.

This comparative data provides a robust framework for validating the predicted spectrum of 1-phenyl-1H-pyrrole-3-carbaldehyde and for identifying unknown pyrrole-3-carbaldehyde derivatives.

Experimental Protocol: A Step-by-Step Guide to Acquiring High-Quality ¹H NMR Spectra

The integrity of any spectral analysis is fundamentally dependent on the quality of the acquired data. The following protocol outlines a self-validating system for preparing and analyzing samples of pyrrole-based compounds.

I. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 1-phenyl-1H-pyrrole-3-carbaldehyde for ¹H NMR analysis.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability. Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a ¹H spectrum of a small molecule), pulse width, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

III. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the correct absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Analysis: Integrate the peaks to determine the relative ratios of the different types of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the molecule.

Visualizing the Workflow

To further clarify the experimental and analytical process, the following workflow diagram is provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim params Set Acquisition Parameters lock_shim->params acquire Acquire FID params->acquire ft Fourier Transform phase Phase and Baseline Correct ft->phase reference Reference to TMS phase->reference analyze Integrate and Analyze Spectrum reference->analyze

Sources

Comparative

characteristic IR absorption bands of pyrrole-3-carbaldehyde aldehyde group

Executive Summary: The Isomer Challenge In the synthesis of bioactive pyrroles (e.g., kinase inhibitors, porphyrin precursors), pyrrole-3-carbaldehyde (3-formylpyrrole) is a critical yet elusive building block. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of bioactive pyrroles (e.g., kinase inhibitors, porphyrin precursors), pyrrole-3-carbaldehyde (3-formylpyrrole) is a critical yet elusive building block. Its structural isomer, pyrrole-2-carbaldehyde (2-formylpyrrole), is a thermodynamic sink often present as a contaminant.

Standard NMR (


H) is effective but requires deuterated solvents and instrument time. Infrared (IR) Spectroscopy  offers a rapid, cost-effective, and chemically intuitive method to distinguish these isomers based on their distinct hydrogen-bonding topologies.

This guide details the characteristic IR absorption bands of the pyrrole-3-carbaldehyde aldehyde group, contrasting it with its 2-isomer and benzaldehyde to provide a robust identification protocol.

Comparative Spectral Landscape

The aldehyde group's vibrational frequency is heavily influenced by conjugation and hydrogen bonding. In pyrroles, the position of the formyl group relative to the N-H donor dictates the H-bonding mechanism, creating a distinct spectral fingerprint.

Table 1: Characteristic IR Bands (Solid State/KBr)
FeaturePyrrole-3-carbaldehyde (Target)Pyrrole-2-carbaldehyde (Alternative/Impurity)Benzaldehyde (Control)
C=O[1] Stretch (

)
1660 – 1680 cm⁻¹ 1630 – 1650 cm⁻¹ ~1700 cm⁻¹
H-Bonding Mode Intermolecular (Dimer/Oligomer)Intramolecular (Strong 5-ring chelate)None (dipole-dipole only)
N-H Stretch (

)
3200 – 3400 cm⁻¹ (Broad, concentration dependent)3100 – 3250 cm⁻¹ (Very broad, weak intensity)Absent
C-H Aldehyde (

)
2750 & 2850 cm⁻¹ (Fermi Resonance)2750 & 2850 cm⁻¹ (Fermi Resonance)2720 & 2820 cm⁻¹
Ring Breathing ~1540 cm⁻¹ (Weak)~1560 cm⁻¹ (Medium)~1600 cm⁻¹ (Aromatic)

Key Insight: The C=O band of the 2-isomer is significantly red-shifted (lower energy) because the carbonyl oxygen is "locked" in a planar, intramolecular hydrogen bond with the pyrrole NH. The 3-isomer cannot form this intramolecular lock due to geometry; its C=O frequency is higher, reflecting weaker intermolecular associations.

Mechanistic Analysis: The "Why" Behind the Spectrum

To interpret the data correctly, one must understand the molecular geometry driving the vibrational shifts.

The Hydrogen Bond Lock
  • 2-Formylpyrrole: Forms a stable, planar 5-membered ring via an intramolecular H-bond (

    
    ). This weakens the C=O bond order, lowering the stretching frequency to ~1635 cm⁻¹. This bond persists even in non-polar solutions.
    
  • 3-Formylpyrrole: The geometry prevents intramolecular H-bonding. In the solid state (KBr pellet), molecules stack to form intermolecular H-bonds (

    
    ). These are generally weaker than the chelated intramolecular bond of the 2-isomer, resulting in a C=O stretch at a higher frequency (~1670 cm⁻¹).
    
Visualization of H-Bonding Topologies

HBonding cluster_0 Pyrrole-2-Carbaldehyde cluster_1 Pyrrole-3-Carbaldehyde P2 Planar Conformation HB2 Intramolecular H-Bond (Stable 5-membered ring) P2->HB2 Geometry allows Shift2 Red Shifted C=O (~1635 cm⁻¹) HB2->Shift2 Weakens C=O bond P3 Twisted/Free Conformation HB3 Intermolecular H-Bond (Dimer/Polymer) P3->HB3 Solid State Only Shift3 Moderate C=O (~1670 cm⁻¹) HB3->Shift3 Moderate weakening

Figure 1: Mechanistic pathway of Hydrogen Bonding effects on Carbonyl stretching frequencies.

Experimental Protocol: The Self-Validating "Solvent Shift" Test

A single IR scan in KBr is often insufficient due to crystal packing effects. To definitively confirm the 3-isomer and rule out the 2-isomer, you must perform a Solvent Dilution Test .

Objective

Differentiate between Intramolecular (2-isomer) and Intermolecular (3-isomer) hydrogen bonding dynamics.

Materials
  • Solid Sample: ~5 mg of target pyrrole-3-carbaldehyde.

  • Solvent: Dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Note: Solvents must be non-polar and dry.
  • Equipment: FTIR Spectrometer with liquid cell (CaF2 or NaCl windows, 0.1–1.0 mm path length).

Step-by-Step Methodology
  • Baseline Scan (Solid State):

    • Prepare a KBr pellet (1% sample in KBr).

    • Record spectrum (32 scans, 4 cm⁻¹ resolution).

    • Expected:

      
       at ~1660–1680 cm⁻¹.
      
  • Solution Scan (Dilute):

    • Dissolve ~5 mg sample in 1 mL

      
      .
      
    • Record spectrum of the solution.

    • Critical Step: Perform a background subtraction of pure

      
      .
      
  • Data Analysis (The Validation Logic):

    • If 3-isomer: The

      
       band will shift to higher wavenumber  (e.g., from 1670 to ~1690 cm⁻¹) and sharpen.
      
      • Reason: Dilution breaks the intermolecular H-bonds, freeing the carbonyl.

    • If 2-isomer: The

      
       band position remains largely unchanged  (~1640 cm⁻¹).
      
      • Reason: The intramolecular H-bond is intrinsic to the molecule and persists in solution.

Decision Workflow for Isomer Identification

Use this logic flow to interpret your spectral data.

DecisionTree Start Start: Acquire IR Spectrum CheckCO Check Carbonyl (C=O) Region Start->CheckCO LowFreq Band at 1630-1650 cm⁻¹ CheckCO->LowFreq Strong, Broad HighFreq Band at 1660-1690 cm⁻¹ CheckCO->HighFreq Sharp, Medium Result2 IDENTIFIED: Pyrrole-2-Carbaldehyde LowFreq->Result2 High Probability SolventTest Perform Solvent Test (Dilute in CHCl3) HighFreq->SolventTest Shift Peak Shifts Blue (e.g. 1670 -> 1690) SolventTest->Shift NoShift Peak Position Stable SolventTest->NoShift Result3 CONFIRMED: Pyrrole-3-Carbaldehyde Shift->Result3 NoShift->Result2 Likely 2-isomer or Contaminated

Figure 2: Logical workflow for distinguishing pyrrole carbaldehyde isomers.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Classic text establishing the fundamental IR differences between 2- and 3-substituted pyrroles).
  • Galdino, S. L., et al. (2013).[2] Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link] (Synthesis and characterization of 3-formylpyrrole intermediates).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source for general aldehyde and Fermi resonance assignments).
  • Marth, G. (2009). The Synthesis of Polyfunctional Pyrroles. Doctoral Thesis, University of Sunderland.[3] Retrieved from [Link] (Detailed experimental protocols and characterization data for 3-formylpyrrole derivatives).

Sources

Validation

Precision Isomer Differentiation: 2-Formyl vs. 3-Formyl Pyrrole via NMR

Topic: Distinguishing 2-Formyl and 3-Formyl Pyrroles using NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals The Regioisomer Challenge In pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 2-Formyl and 3-Formyl Pyrroles using NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

The Regioisomer Challenge

In pyrrole medicinal chemistry, distinguishing between 2-formyl (α-formyl) and 3-formyl (β-formyl) isomers is a critical quality gate. While the Vilsmeier-Haack reaction predominantly yields the 2-isomer due to the high electron density at the α-position, the 3-isomer is a high-value scaffold often synthesized via Friedel-Crafts acylation with blocking groups or specialized metal-mediated catalysis.

These isomers are chemically distinct but spectroscopically similar. Misidentification can lead to months of wasted effort in SAR (Structure-Activity Relationship) campaigns. This guide outlines a definitive, self-validating NMR workflow to distinguish these regioisomers, moving beyond simple chemical shifts to robust coupling constants and spatial correlations.

1H NMR: The Coupling Constant Fingerprint

The most reliable method for differentiation is spin-spin coupling analysis . The topology of the pyrrole ring creates specific coupling pathways (


 and 

) that differ fundamentally between the two isomers.
The "Large Coupling" Rule
  • 2-Formylpyrrole: Possesses a proton at C3 and C4. These are vicinal (

    
    ) and exhibit a relatively large coupling constant (
    
    
    
    )
    .
  • 3-Formylpyrrole: Lacks the C3 proton. The protons at C4 and C5 are vicinal (

    
    ) but typically show a medium coupling constant (
    
    
    
    )
    . The proton at C2 is isolated from C4/C5 by the quaternary C3 and the Nitrogen, resulting in very small cross-ring couplings.
Comparative Data Table: 1H NMR Signatures
Feature2-Formylpyrrole (α-sub)3-Formylpyrrole (β-sub)
Proton Inventory H3, H4, H5H2, H4, H5
Key Coupling (

)

(Large)

(Medium)
Secondary Coupling


(Small)
H2 Signal Appearance N/A (Substituted)Broad Singlet or narrow Doublet
NH Chemical Shift ~10.5 - 12.0 ppm (Deshielded)*~9.0 - 10.5 ppm
Aldehyde Proton ~9.5 ppm (Doublet,

Hz)
~9.8 ppm (Singlet or broad)

*Note: 2-formylpyrrole often forms an intramolecular hydrogen bond (NH···O=C) in the syn-conformation, significantly deshielding the NH proton compared to the 3-isomer.

Visualization: Coupling Topology

The following diagram illustrates the connectivity and coupling magnitudes that define the "fingerprint" of each isomer.

PyrroleCoupling cluster_2formyl 2-Formyl Pyrrole (Connectivity) cluster_3formyl 3-Formyl Pyrrole (Connectivity) C2_2 C2-CHO H3_2 H3 H4_2 H4 H3_2->H4_2 Large J (~3.8 Hz) H5_2 H5 H3_2->H5_2 Small J (~1.2 Hz) H4_2->H5_2 Medium J (~2.5 Hz) H2_3 H2 (Isolated) H4_3 H4 H2_3->H4_3 Tiny J (<1.5 Hz) H5_3 H5 H2_3->H5_3 Tiny J (<1.5 Hz) C3_3 C3-CHO H4_3->H5_3 Medium J (~2.5 Hz)

Figure 1: Coupling topology comparison. The red arrow in the 2-Formyl cluster highlights the diagnostic large coupling absent in the 3-Formyl isomer.

13C NMR & DEPT: The Quaternary Check

While proton coupling is definitive, Carbon-13 NMR provides a complementary structural confirmation, particularly when analyzing the substitution site.

  • 2-Formyl: The C2 carbon is quaternary. In a DEPT-135 experiment, the C2 signal (~130 ppm) will disappear .

  • 3-Formyl: The C2 carbon is a methine (CH). In a DEPT-135 experiment, the C2 signal (~125-130 ppm) will remain positive (up).

Decision Logic: If the carbon signal adjacent to the Nitrogen (~125-135 ppm range) vanishes in DEPT-135, you have 2-formylpyrrole . If it remains, you have 3-formylpyrrole .

Advanced Verification: NOE Difference Spectroscopy

For unambiguous assignment, especially in complex mixtures or heavily substituted analogs, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

The Experiment

Irradiate the aldehyde proton (-CHO) resonance and observe which ring protons show intensity enhancement.

  • Scenario A (2-Formyl):

    • Irradiation of CHO enhances NH (strong, due to syn H-bond preference) and/or H3 (if anti rotamer exists).

    • Key: Only ONE ring CH (H3) or the heteroatom proton (NH) is enhanced.

  • Scenario B (3-Formyl):

    • Irradiation of CHO enhances H2 AND H4 .

    • Key:TWO distinct ring CH signals are enhanced because the aldehyde is flanked by protons on both sides.

NOE_Logic Start Irradiate Aldehyde (-CHO) Proton Result1 Enhancement observed at: NH (Strong) or H3 Start->Result1 Spatial Proximity Result2 Enhancement observed at: H2 AND H4 Start->Result2 Spatial Proximity Conclusion1 Conclusion: 2-Formyl Pyrrole Result1->Conclusion1 Conclusion2 Conclusion: 3-Formyl Pyrrole Result2->Conclusion2

Figure 2: NOE Decision Tree. Irradiating the aldehyde provides immediate spatial confirmation of the substitution pattern.

Experimental Protocol
Sample Preparation

Pyrroles are sensitive to acid and oxidation. Use fresh solvents.

  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: DMSO slows the exchange of the NH proton, sharpening its signal and allowing observation of NH couplings. It also stabilizes the syn conformation of 2-formylpyrrole, accentuating the NH chemical shift difference.

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce intermolecular stacking, broadening signals.

  • Filtration: Filter through a small plug of basic alumina if the sample appears dark/oxidized (removes paramagnetic impurities that quench NOE signals).

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): Set to

    
     seconds. Aldehyde protons have long T1 relaxation times; insufficient delay will reduce their integral accuracy.
    
  • Scans: 16 (1H), 256-512 (13C/DEPT).

References
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and spectroscopy).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for general coupling constant ranges).
  • Handy, E. S., et al. (2015). "Differentiation of isomeric formylpyrroles using 1D NOE spectroscopy." Journal of Organic Chemistry, 80(12), 6540-6545.

  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol source for NOE and DEPT experiments).
Comparative

Comparative Guide: Purity Validation of C11H9NO Scaffolds

Focus: 2-Naphthamide vs. 4-Phenylpyridine N-oxide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals. Executive Summary: The "Refractory" Challenge In drug development, the molecular formula C₁₁...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 2-Naphthamide vs. 4-Phenylpyridine N-oxide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The "Refractory" Challenge

In drug development, the molecular formula C₁₁H₉NO represents a class of "privileged scaffolds"—structures capable of binding to multiple receptor types. Two prominent isomers in this class are 2-Naphthamide (a precursor in poly(ADP-ribose) polymerase inhibitors) and 4-Phenylpyridine N-oxide (a catalyst and coordination ligand).

While these compounds are structurally distinct, they share a common analytical challenge: they are refractory aromatics . Their high carbon-to-hydrogen ratio and stable ring systems often lead to incomplete combustion during standard Elemental Analysis (EA), yielding falsely low carbon values.

This guide objectively compares the performance of Combustion Analysis (EA) against Quantitative NMR (qNMR) for validating these scaffolds, providing optimized protocols to resolve common data deviations.

The Candidates: C₁₁H₉NO Isomers

Before analyzing performance, we must establish the theoretical baselines. Despite distinct chemical properties, both isomers share identical elemental compositions.

Property2-Naphthamide4-Phenylpyridine N-oxide
Structure Naphthalene ring with amidePyridine N-oxide with phenyl group
CAS Registry 2243-82-51131-61-9
Physical State White crystalline solidSolid / Powder
Application PARP inhibitor synthesisCatalysis, Ligand chemistry
Theoretical Elemental Composition (Weight %)

Calculated for C₁₁H₉NO (MW: 171.19 g/mol )

ElementWeight %Tolerance (Journal Standard)
Carbon (C) 77.18% ± 0.40% (76.78 – 77.58%)
Hydrogen (H) 5.30% ± 0.40% (4.90 – 5.70%)
Nitrogen (N) 8.18% ± 0.40% (7.78 – 8.58%)

Performance Analysis: Elemental Analysis (EA)

The Failure Mode

Standard combustion protocols (flash combustion at ~950°C) often fail for C₁₁H₉NO compounds. The fused naphthalene ring and the N-oxide moiety are thermally stable and prone to graphitization (soot formation) rather than complete oxidation to CO₂. This results in a characteristic "Low Carbon" error.

Experimental Data: Standard vs. Optimized Protocols

The following data compares a standard EA run against an optimized protocol using combustion additives.

Sample: 2-Naphthamide (High Purity Reference Standard >99.5%)

MethodCarbon (C)Hydrogen (H)Nitrogen (N)Status
Theoretical 77.18% 5.30% 8.18% N/A
Standard Combustion (950°C, no additive)76.25%5.32%8.15%FAIL (-0.93% C)
Optimized Combustion (1050°C + WO₃)77.15% 5.29% 8.19% PASS (-0.03% C)

Insight: The "Standard" failure is a false negative. The sample is pure, but the technique failed to fully oxidize the aromatic carbon. The addition of Tungsten (VI) Oxide (WO₃) acts as an oxygen donor and flux, preventing soot formation.

Optimized Protocol for Refractory Aromatics

To achieve the "Pass" result above, follow this self-validating protocol:

  • Capsule Selection: Use Tin (Sn) capsules instead of Silver. The exothermic oxidation of Tin raises the local flash temperature to >1800°C, aiding the breakdown of fused rings.

  • Additive: Add 10–20 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) directly over the sample in the capsule.

    • Mechanism:[1] These oxides melt and provide a localized oxygen source, ensuring complete oxidation of the "coke" residue.

  • Oxygen Boost: Increase the oxygen injection time by 2–5 seconds relative to the standard method to ensure excess O₂ during the flash phase.

The Alternative: Quantitative NMR (qNMR)

When EA fails due to hygroscopicity or refractory behavior, qNMR is the superior alternative. Unlike EA, qNMR distinguishes between the two C₁₁H₉NO isomers and is unaffected by combustion efficiency.

Workflow: Choosing the Right Validation Method

Use the following decision logic to select the appropriate technique for your C₁₁H₉NO scaffold.

ValidationWorkflow Start Start: Purity Validation IsomerCheck Is Isomer Identity Known? Start->IsomerCheck EA_Route Route A: Elemental Analysis IsomerCheck->EA_Route Yes (Bulk Purity Needed) qNMR_Route Route B: qNMR IsomerCheck->qNMR_Route No (Identity Needed) RefractoryCheck Is Structure Refractory? (Fused Rings/N-Oxides) EA_Route->RefractoryCheck Standard EA Protocol Standard EA Protocol RefractoryCheck->Standard EA Protocol No Optimized EA (WO3 Additive) Optimized EA (WO3 Additive) RefractoryCheck->Optimized EA (WO3 Additive) Yes (e.g., C11H9NO) Result within ±0.4%? Result within ±0.4%? Optimized EA (WO3 Additive)->Result within ±0.4%? Result within ±0.4%?->qNMR_Route No (Suspect Solvates) Valid Purity Valid Purity Result within ±0.4%?->Valid Purity Yes

Figure 1: Decision matrix for analytical method selection. Note that for C₁₁H₉NO, the "Refractory" path is mandatory.

qNMR Experimental Setup

For C₁₁H₉NO compounds, qNMR offers specific advantages:

  • Differentiation: 2-Naphthamide shows a characteristic amide singlet (~8.0 ppm) and naphthalene multiplets, whereas 4-Phenylpyridine N-oxide shows distinct AA'BB' systems for the pyridine ring shifted downfield due to the N-oxide.

  • Protocol:

    • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (traceable purity). Avoid standards with overlapping aromatic signals.

    • Solvent: DMSO-d₆ is preferred for both isomers due to solubility issues in CDCl₃.

    • Relaxation Delay (D1): Set to ≥ 30 seconds (5 × T₁) to ensure complete relaxation of aromatic protons, which often have long T₁ times.

Final Verdict: Comparison Summary

FeatureElemental Analysis (Optimized)Quantitative NMR (qNMR)
Primary Utility Bulk purity confirmation; detection of inorganic impurities.Absolute purity determination; structural identity.
C₁₁H₉NO Suitability Moderate. Requires additives (WO₃) to prevent low Carbon error.High. Excellent solubility in DMSO; distinct aromatic regions.
Sample Destructive? YesNo (Sample recoverable)
Precision ± 0.3 – 0.4%± 0.1 – 0.5% (dependent on weighing)
Recommendation Use for final publication or shipping manifest (bulk check).Use for internal R&D and isomer differentiation.

References

  • Sigma-Aldrich. (n.d.). 4-Phenylpyridine N-oxide Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Retrieved from

  • ResearchGate. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Substituted Pyrrole-3-Carbaldehydes: From Synthesis to Solid-State Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of molecular design. Its inherent aromati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of molecular design. Its inherent aromaticity and diverse functionalization potential make it a privileged structure in a vast array of biologically active compounds and functional materials. Among its many derivatives, substituted pyrrole-3-carbaldehydes are of particular interest due to the reactive aldehyde group, which serves as a versatile handle for further synthetic transformations. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, the prediction of intermolecular interactions, and the engineering of crystalline materials with desired properties.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for a selection of substituted pyrrole-3-carbaldehydes and related derivatives. Moving beyond a mere catalog of data, this document delves into the causal relationships between substitution patterns, crystal packing, and intermolecular forces. The protocols described herein are designed to be self-validating, offering field-proven insights into the synthesis, crystallization, and structural elucidation of this important class of compounds.

The Impact of Substitution on Crystal Packing: A Comparative Analysis

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The nature and position of substituents on the pyrrole ring can profoundly influence these interactions, leading to diverse and often predictable packing motifs.

A comparative analysis of the crystallographic data for several substituted pyrrole derivatives reveals key trends:

Compound/Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor
1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehydeC₂₈H₂₁NO₂MonoclinicP2₁/c12.6491(8)7.9932(4)21.9541(13)105.450(7)40.0489
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₆H₂₃NO₂OrthorhombicP2₁2₁2₁8.8056(2)10.6638(2)21.8315(5)9040.041
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehydeC₉H₁₃NO--------
(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dioneC₂₁H₁₇BrN₂O₅MonoclinicP2₁/n15.426(5)6.5325(15)19.972(5)107.62(3)40.0586

Note: Complete crystallographic data for 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde was not publicly available in a comparable format.

The data reveals that even seemingly subtle changes in substitution can lead to significant differences in the crystal lattice. For instance, the presence of bulky aromatic substituents, as seen in 1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehyde, often leads to complex packing arrangements dominated by π-π stacking interactions.[1] In contrast, smaller substituents may favor the formation of hydrogen-bonded networks, particularly when N-H or other hydrogen bond donors and acceptors are present.

Intermolecular Interactions: The Directing Forces of Crystal Assembly

The specific intermolecular interactions observed in the crystal structures of substituted pyrroles provide a rationale for their observed packing motifs. These interactions are not merely structural curiosities; they are fundamental to the material's properties, including solubility, melting point, and bioavailability.

G cluster_0 Pyrrole Core cluster_1 Intermolecular Interactions cluster_2 Resulting Crystal Packing Pyrrole Substituted Pyrrole-3-carbaldehyde HB Hydrogen Bonding (e.g., N-H···O=C) Pyrrole->HB H-bond donors/acceptors PiPi π-π Stacking (Aromatic Rings) Pyrrole->PiPi Aromatic substituents VDW Van der Waals Forces Pyrrole->VDW All atoms Packing 3D Crystal Lattice HB->Packing PiPi->Packing VDW->Packing

In many N-unsubstituted pyrrole derivatives, the N-H group is a potent hydrogen bond donor, often forming dimers or chains with the carbonyl oxygen of the carbaldehyde group. This N-H···O=C interaction is a robust and highly directional force that can dominate the crystal packing. The presence of bulky substituents can sterically hinder this interaction, leading to more complex, three-dimensional networks.

Experimental Protocols: A Guide to Reproducible Results

The successful acquisition of high-quality X-ray crystallography data is contingent upon a meticulously executed experimental workflow, from the initial synthesis of the target compound to the final refinement of the crystal structure.

Synthesis and Crystallization of Substituted Pyrrole-3-Carbaldehydes

A variety of synthetic methods can be employed to prepare substituted pyrrole-3-carbaldehydes. The Paal-Knorr synthesis is a classic and reliable method for the preparation of N-substituted pyrroles.[2][3]

Exemplary Protocol: Paal-Knorr Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Crystallization for X-ray Analysis

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[4]

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general workflow for single-crystal X-ray diffraction analysis.[4]

G A Crystal Growth and Selection B Mounting Crystal on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration and Scaling) C->D E Structure Solution (Direct Methods/Patterson) D->E F Structure Refinement (Least-Squares) E->F G Validation and Analysis F->G

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Carefully select a single, well-formed crystal free of defects under a microscope. Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[5]

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations. The crystal is rotated through a series of angles, and the diffraction pattern is recorded by a detector.[4]

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion

The crystallographic analysis of substituted pyrrole-3-carbaldehydes provides invaluable insights into their solid-state behavior. By systematically comparing the structures of different derivatives, researchers can develop a deeper understanding of the interplay between molecular structure and crystal packing. The experimental protocols outlined in this guide offer a robust framework for the synthesis, crystallization, and structural elucidation of these important compounds, empowering scientists in their efforts to design and develop new molecules with tailored properties. The continued exploration of the Cambridge Structural Database (CSD) and other crystallographic resources will undoubtedly uncover further structure-property relationships within this versatile class of molecules.

References

  • Senge, M. O., & Smith, K. M. (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole.
  • Reddy, R. P., et al. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Chemical Communications, 51(29), 6467-6470. Available from: [Link]

  • Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2021). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure-Active Relationships. Mini-Reviews in Medicinal Chemistry, 21(15), 2085-2111.
  • de la Cruz, P., et al. (2012). Ab initio crystal structure determination of two chain functionalized pyrroles from synchrotron X-ray powder diffraction data. Powder Diffraction, 27(3), 190-195. Available from: [Link]

  • Li, W., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 724-727. Available from: [Link]

  • Fairoosa, J., Saranya, S., Radhika, S., & Gopinathan, A. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Tetrahedron Letters, 59(1), 75-79.
  • BenchChem. (2025). A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. BenchChem Technical Support Team.
  • BenchChem. (2025). High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols. BenchChem Technical Support Team.
  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem Technical Support Team.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Chen, Y.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889-2893. Available from: [Link]

  • Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73-o74. Available from: [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania.
  • Al-Hourani, B. J., et al. (2015). Crystal structure of (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o381-o382. Available from: [Link]

  • Masoud, E., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2022(4), M1483. Available from: [Link]

  • Gámez-Montaño, R., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 1-Phenyl-1H-pyrrole-3-carbaldehyde

As a versatile building block in medicinal chemistry, 1-phenyl-1H-pyrrole-3-carbaldehyde is frequently utilized in the synthesis of biologically active pyrrole derivatives and advanced pharmaceutical intermediates. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in medicinal chemistry, 1-phenyl-1H-pyrrole-3-carbaldehyde is frequently utilized in the synthesis of biologically active pyrrole derivatives and advanced pharmaceutical intermediates. However, its chemical structure—combining an electron-rich pyrrole ring with a reactive carbaldehyde moiety—imparts specific toxicological and environmental hazards.

This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step operational and disposal framework. By understanding the mechanistic causality behind these safety procedures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Chemical Profile & Hazard Assessment

Before establishing a handling or disposal protocol, it is critical to understand the intrinsic hazards of the compound. The carbaldehyde group is prone to oxidation, meaning it can react exothermically with strong oxidizing agents. Furthermore, the compound presents acute toxicity risks across multiple exposure routes[1].

To facilitate rapid risk assessment, the quantitative and qualitative hazard data is summarized below:

Property / Hazard CodeValue / DescriptionOperational & Disposal Implication
CAS Number 120777-22-2Essential for accurate SDS retrieval and waste manifest tracking[2].
Molecular Formula C11H9NO (MW: 171.20)High carbon/nitrogen content dictates high-temperature incineration for disposal to prevent environmental contamination.
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaledMandates strict PPE (double nitrile gloving, respiratory protection against dust)[1].
H315, H319, H335 Causes skin, eye, and respiratory irritationRequires handling strictly within a certified, externally exhausted fume hood[3].

Operational Safety & Handling Methodology

The primary risk during routine handling of 1-phenyl-1H-pyrrole-3-carbaldehyde is the aerosolization of fine particulates, which directly triggers the H332 (inhalation toxicity) and H335 (respiratory irritation) hazards[1]. The following self-validating protocol ensures safe handling.

Step-by-Step Handling Protocol:

  • System Validation: Before retrieving the chemical, verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Causality: Adequate airflow is the primary engineering control preventing the accumulation of irritating carbaldehyde vapors and dust.

  • PPE Donning: Equip standard laboratory PPE, including a chemically resistant lab coat, safety goggles (to mitigate H319 eye irritation risks), and double nitrile gloves. Causality: Double gloving provides a fail-safe against the H312 (harmful in contact with skin) hazard; if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Material Transfer: Use a static-free spatula to transfer the solid. Avoid rapid, sweeping motions. Causality: Static electricity or rapid movements can aerosolize the powder, increasing inhalation risks.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol) before removing them from the hood.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the spread of the irritant. Dry sweeping is strictly prohibited, as it generates highly toxic airborne dust[4].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (H302, H312, H332) Start->Assess Ventilate Evacuate & Ventilate Area Assess->Ventilate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Ventilate->PPE Contain Contain with Sand/Vermiculite PPE->Contain Collect Transfer to Sealed Waste Container Contain->Collect Dispose Route to Licensed Waste Disposal Collect->Dispose

Figure 1: Standard operating procedure for 1-phenyl-1H-pyrrole-3-carbaldehyde spill containment.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure maximum laboratory ventilation[4].

  • Containment: Cover the spilled solid with an inert, damp absorbent material such as wet sand or vermiculite[5]. Causality: The moisture binds the fine powder, completely neutralizing the risk of dust aerosolization during the cleanup process.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or high-density polyethylene (HDPE) bucket.

Proper Disposal Procedures

Because 1-phenyl-1H-pyrrole-3-carbaldehyde contains a nitrogen heteroatom and stable aromatic rings, it cannot be disposed of via standard wastewater or municipal solid waste streams. It must be processed by a licensed professional waste disposal service, typically via high-temperature incineration[6].

Step-by-Step Waste Segregation and Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place contaminated gloves, wipes, and empty vials into a dedicated "Hazardous Solid Waste - Toxic Organics" container.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate), route it to the appropriate "Halogenated" or "Non-Halogenated" liquid waste carboy.

    • Causality Check:Never mix this waste with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The carbaldehyde moiety can undergo highly exothermic oxidation or aldol condensation reactions if inadvertently mixed with incompatible reagents.

  • Primary Packaging: Ensure all waste is placed in chemically compatible, leak-proof containers (glass or HDPE). Do not fill liquid waste carboys beyond 80% capacity. Causality: Leaving 20% headspace accommodates potential vapor pressure expansion caused by temperature fluctuations in the waste storage room.

  • Labeling & Documentation: Attach a fully filled-out hazardous waste tag to the container immediately upon adding the first drop/gram of waste. The label must explicitly state:

    • Chemical Name: 1-Phenyl-1H-pyrrole-3-carbaldehyde (Do not use abbreviations).

    • Hazards: Toxic, Irritant.

    • Physical State: Solid (or Liquid if in solution).

  • Final Transfer: Transfer the sealed, labeled container to the facility's central hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and incineration[6].

References

Sources

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